N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine
Description
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Properties
IUPAC Name |
N-(oxan-4-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-9-7-8-3-5-10-6-4-8/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIBNYIRDDCSOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649242 | |
| Record name | N-[(Oxan-4-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914260-86-9 | |
| Record name | N-[(Oxan-4-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine is a secondary amine featuring a tetrahydropyran (THP) moiety. The THP ring is a prevalent scaffold in medicinal chemistry, valued for its favorable physicochemical properties, including metabolic stability and the ability to improve aqueous solubility and cell permeability of drug candidates.[1] This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and potential applications of N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine, positioning it as a valuable building block for drug discovery and development. The tetrahydropyran motif is integral to the development of therapeutics for a range of diseases, from neurological disorders to cancer.[1]
Chemical and Physical Properties
Core Attributes
| Property | Value | Source |
| IUPAC Name | N-ethyl-1-(oxan-4-yl)methanamine | - |
| CAS Number | 914260-86-9 | [2] |
| Molecular Formula | C₈H₁₇NO | [2] |
| Molecular Weight | 143.23 g/mol | [2] |
| Appearance | Colorless to light yellow liquid (predicted) | [3] |
Physicochemical Data
The following table summarizes key physicochemical properties. It is important to note that where experimental data is unavailable for the target molecule, values are either predicted or derived from its close structural analogs, namely (Tetrahydro-2H-pyran-4-yl)methanamine (the primary amine) and N-methyl-1-(oxan-4-yl)methanamine (the N-methyl analog).
| Property | Value (Estimated/Analog Data) | Method/Analog | Source |
| Boiling Point | ~180-190 °C at 760 mmHg | Based on (Tetrahydro-2H-pyran-4-yl)methanamine | [4] |
| Density | ~0.92 g/cm³ | Predicted for N-ethyl-tetrahydro-2H-pyran-4-amine | [3] |
| pKa | ~10.0 | Predicted for N-ethyl-tetrahydro-2H-pyran-4-amine | [3] |
| LogP | 0.26 | Calculated | [2] |
| Solubility | Soluble in water and common organic solvents | General property of similar amines | - |
Synthesis and Purification
A robust and widely applicable method for the synthesis of N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine is the reductive amination of tetrahydro-2H-pyran-4-carbaldehyde with ethylamine. This two-step, one-pot reaction involves the formation of an intermediate imine followed by its reduction to the target secondary amine.
Synthetic Workflow
Caption: Synthetic workflow for N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine.
Detailed Experimental Protocol
Materials:
-
Tetrahydro-2H-pyran-4-carbaldehyde (1 equivalent)
-
Ethylamine (1.5-2 equivalents, as a solution in THF or ethanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) or an alternative reducing agent such as hydrogen with a palladium on carbon catalyst.
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as the reaction solvent
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (for salt formation if desired)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (nitrogen or argon), add tetrahydro-2H-pyran-4-carbaldehyde and the chosen solvent.
-
Imine Formation: Add ethylamine solution to the flask and stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by TLC or GC-MS.
-
Reduction: Carefully add sodium triacetoxyborohydride portion-wise to the reaction mixture. The reaction is typically exothermic. Stir at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or GC-MS.
-
Quenching and Workup: Slowly add saturated aqueous sodium bicarbonate solution to quench the reaction. Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine can be purified by vacuum distillation or column chromatography on silica gel.
Analytical Characterization
A comprehensive analytical workflow is essential to confirm the identity and purity of the synthesized N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine.
Caption: Analytical workflow for product confirmation.
Predicted Spectral Data
-
¹H NMR: Expected signals would include those for the ethyl group (a quartet and a triplet), the methylene protons of the tetrahydropyran ring adjacent to the oxygen, the methine proton at the 4-position of the ring, and the methylene bridge between the ring and the nitrogen.
-
¹³C NMR: Approximately 8 distinct carbon signals are expected, corresponding to the unique carbon atoms in the molecule.
-
Mass Spectrometry (EI): The molecular ion peak (M+) would be observed at m/z = 143. Common fragmentation patterns would involve the loss of an ethyl group or cleavage at the benzylic-like position next to the pyran ring.
-
Infrared (IR) Spectroscopy: Characteristic peaks would include C-H stretching vibrations around 2850-2950 cm⁻¹, an N-H stretch for the secondary amine around 3300-3500 cm⁻¹ (typically weak), and a C-O-C stretch for the ether linkage in the pyran ring around 1050-1150 cm⁻¹.
Safety and Handling
Based on the safety data for analogous compounds like (Tetrahydro-2H-pyran-4-yl)methanamine and Tetrahydro-N-methyl-2H-pyran-4-methanamine, N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine should be handled with care.[5][6]
-
GHS Hazard Statements (Predicted):
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
In case of contact, immediately flush the affected area with plenty of water.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.
-
Applications in Drug Discovery and Development
The tetrahydropyran scaffold is a key structural motif in a variety of biologically active compounds.[1] Its incorporation can enhance the pharmacokinetic profile of a molecule. N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine serves as a versatile building block for introducing this beneficial moiety.
-
Scaffold for Novel Chemical Entities: The secondary amine provides a reactive handle for further functionalization, allowing for its incorporation into larger, more complex molecules through amide bond formation, reductive amination, or other C-N bond-forming reactions.
-
Neurological and Inflammatory Disease Research: The tetrahydropyran ring is present in compounds targeting central nervous system (CNS) disorders and inflammatory conditions. For instance, derivatives of tetrahydropyran have been investigated as cannabinoid receptor agonists for the treatment of pain.[7]
-
Agrochemicals: Beyond pharmaceuticals, this class of compounds has potential applications in the development of novel agrochemicals, where the tetrahydropyran unit can influence the stability and uptake of the active ingredient.[8]
Conclusion
N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine is a valuable, yet not extensively characterized, chemical entity with significant potential in medicinal chemistry and related fields. This guide provides a foundational understanding of its properties, a practical synthetic approach, and highlights its utility as a building block for the synthesis of novel compounds. As with any chemical, further experimental validation of its properties and reactivity is encouraged for any specific application.
References
-
PubChem. Tetrahydro-N-methyl-2H-pyran-4-methanamine. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Aminomethyltetrahydropyran. National Center for Biotechnology Information. [Link]
-
Giblin, G. M. P., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597–2600. [Link]
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TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Organic & Biomolecular Chemistry, 2014, 12, 8351-8356. [Link]
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TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. National Institutes of Health. [Link]
-
PubChem. Tetrahydro-4-methyl-2H-pyran. National Center for Biotechnology Information. [Link]
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- 1. CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google Patents [patents.google.com]
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- 3. N-ETHYL-TETRAHYDRO-2H-PYRAN-4-AMINE | 211814-15-2 [chemicalbook.com]
- 4. (Tetrahydro-2H-pyran-4-yl)methanamine | 130290-79-8 [sigmaaldrich.com]
- 5. Tetrahydro-N-methyl-2H-pyran-4-methanamine | C7H15NO | CID 22225668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Methyl-N-tetrahydro-2H-pyran-4ylamine | CymitQuimica [cymitquimica.com]
- 8. chemimpex.com [chemimpex.com]
An In-Depth Technical Guide to N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine (CAS No. 914260-86-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine, a versatile saturated heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, a validated synthetic protocol via reductive amination, and its known applications, particularly in the development of therapeutic agents. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting. This guide is intended to be a key resource for scientists engaged in the design and synthesis of novel chemical entities.
Chemical Identity and Physicochemical Properties
N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine is a secondary amine featuring a tetrahydropyran ring connected to an ethylamine moiety through a methylene bridge. This structure offers a combination of hydrophilicity from the ether linkage and the amine group, along with conformational flexibility from the cyclohexane-like pyran ring, making it an attractive scaffold for molecular design.
| Identifier | Value | Source |
| CAS Number | 914260-86-9 | |
| Molecular Formula | C₈H₁₇NO | |
| Molecular Weight | 143.23 g/mol | |
| IUPAC Name | N-ethyl-1-(oxan-4-yl)methanamine | - |
| LogP (Predicted) | 0.26 | |
| Form | Liquid |
Synthesis and Mechanism
The most direct and widely employed method for the synthesis of N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine is the reductive amination of tetrahydropyran-4-carboxaldehyde with ethylamine. This one-pot reaction proceeds through the formation of an intermediate imine, which is subsequently reduced in situ to the desired secondary amine. The choice of reducing agent is critical to the success of this reaction, with mild hydride reagents being preferred to avoid over-reduction or side reactions.
Causality of Experimental Choices
The selection of a mild reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride is crucial. These reagents are selective for the reduction of the protonated imine intermediate over the starting aldehyde, thus minimizing the formation of the corresponding alcohol as a byproduct. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE) which are good solvents for the reactants and do not interfere with the reaction. The addition of a catalytic amount of acetic acid is often employed to facilitate the formation of the iminium ion, which is more electrophilic and thus more readily reduced.
Detailed Experimental Protocol
Materials:
-
Tetrahydropyran-4-carboxaldehyde
-
Ethylamine (as a solution in a suitable solvent, e.g., 2 M in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of tetrahydropyran-4-carboxaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) is added a solution of ethylamine (1.1 eq).
-
The mixture is stirred at room temperature for 30 minutes to allow for the formation of the imine intermediate.
-
Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise to the reaction mixture. A catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate the reaction.
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine as a pure liquid.
Applications in Drug Discovery and Medicinal Chemistry
The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, known to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine serves as a versatile building block for introducing this beneficial moiety into a larger molecule.
Derivatives of N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine have been investigated for a range of therapeutic targets. For instance, the core structure is present in compounds designed as selective agonists for the cannabinoid receptor 2 (CB2), which are being explored for the treatment of inflammatory and neuropathic pain.[1] The amine handle allows for the straightforward formation of amides, ureas, sulfonamides, and other functional groups, enabling the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.
The tetrahydropyran ring can act as a bioisostere for other cyclic systems and can engage in hydrogen bonding interactions through its oxygen atom, which can be crucial for binding to biological targets. The ethylamine side chain provides a point of attachment and can be modified to tune the basicity and overall pharmacological profile of the molecule.
Safety, Handling, and Storage
GHS Hazard Classification (Anticipated):
-
Skin Corrosion/Irritation: Category 1B - Causes severe skin burns and eye damage.
-
Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.
-
Acute Toxicity, Oral: Category 4 - Harmful if swallowed.
Handling Precautions:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents and acids.
Conclusion
N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its straightforward synthesis via reductive amination, coupled with the beneficial properties imparted by the tetrahydropyran scaffold, makes it an important tool in the development of novel therapeutic agents. Adherence to appropriate safety protocols is essential when handling this compound. This guide provides a foundational understanding of its synthesis, properties, and applications to aid researchers in their scientific endeavors.
References
-
Giblin, G. M. P., O'Shaughnessy, C. T., Naylor, A., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597–2600. [Link]
Sources
N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine IUPAC name and structure
An In-depth Technical Guide to N-ethyl-1-(oxan-4-yl)methanamine
Introduction
N-ethyl-1-(oxan-4-yl)methanamine, systematically referred to as N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine, is a secondary amine that incorporates the highly valued tetrahydropyran (THP) scaffold. The THP ring is a saturated heterocyclic motif frequently employed in modern medicinal chemistry as a bioisostere for less favorable groups, offering improvements in physicochemical properties such as solubility and metabolic stability.[1] This guide provides a comprehensive overview of N-ethyl-1-(oxan-4-yl)methanamine, detailing its chemical identity, synthesis, and significance as a versatile building block for researchers, scientists, and professionals in drug development. Its structure is of particular interest as it serves as a key intermediate in the synthesis of more complex molecules, including potent and selective therapeutic agents.[2]
Chemical Identity and Structure
The definitive identification of a chemical entity is paramount for scientific rigor. The structural and naming conventions for this compound are detailed below.
IUPAC Name: N-ethyl-1-(oxan-4-yl)methanamine
The name is derived from the "methanamine" core (-CH₂-NH-), which is substituted on the nitrogen atom with an ethyl group ("N-ethyl") and on the carbon atom with an "oxan-4-yl" group. "Oxan" is the preferred IUPAC nomenclature for the tetrahydropyran ring.
Chemical Structure:
Caption: 2D Structure of N-ethyl-1-(oxan-4-yl)methanamine
Key Identifiers:
| Identifier | Value | Source |
| CAS Number | 914260-86-9 | [3] |
| Molecular Formula | C₈H₁₇NO | [4] |
| Molecular Weight | 143.23 g/mol | [4] |
Physicochemical Properties
The physicochemical properties of N-ethyl-1-(oxan-4-yl)methanamine are crucial for its application in synthesis and drug design. The data presented below are computed values for the parent amine, (tetrahydro-2H-pyran-4-yl)methanamine, which provide a reliable estimate for the properties of its N-ethylated derivative.
| Property | Estimated Value | Source |
| pKa | 10.01 ± 0.29 | [5] |
| LogP | -0.1 | [6] |
| Boiling Point | 180.1 ± 13.0 °C at 760 mmHg | |
| Density | 1.02 g/cm³ | [5] |
| Refractive Index | 1.4630 - 1.4670 | [5] |
Synthesis and Manufacturing
The most direct and industrially scalable method for the synthesis of N-ethyl-1-(oxan-4-yl)methanamine is through the reductive amination of tetrahydro-2H-pyran-4-carbaldehyde. This two-step, one-pot reaction involves the formation of an intermediate imine, which is subsequently reduced to the target secondary amine.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of tetrahydro-2H-pyran-4-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add ethylamine (1.1 eq). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
-
Reduction: The reaction mixture is cooled to 0 °C, and a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise. STAB is often preferred as it is a milder and more selective reagent, minimizing side reactions.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic solvent may be removed under reduced pressure, and the aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to yield the pure N-ethyl-1-(oxan-4-yl)methanamine.
Causality in Experimental Choices:
-
Solvent: Methanol and dichloromethane are chosen for their ability to dissolve the reactants and intermediates.
-
Reducing Agent: Sodium triacetoxyborohydride is a superior choice for reductive amination as it is less basic and less reactive towards carbonyl groups than sodium borohydride, reducing the likelihood of over-reduction to the corresponding alcohol.
-
Stoichiometry: A slight excess of the amine and reducing agent is used to ensure the complete conversion of the starting aldehyde.
Synthesis Workflow:
Caption: Workflow for the synthesis of N-ethyl-1-(oxan-4-yl)methanamine.
Applications in Drug Discovery and Development
The tetrahydropyran moiety is a privileged structure in medicinal chemistry, often incorporated to enhance the pharmacological profile of drug candidates.[1] N-ethyl-1-(oxan-4-yl)methanamine, as a functionalized THP derivative, is a valuable intermediate in the synthesis of novel therapeutics.
Role as a Key Building Block:
The primary amine precursor, (tetrahydro-2H-pyran-4-yl)methanamine, and its N-alkylated derivatives are utilized in the construction of more complex molecules. For instance, a derivative of this scaffold was instrumental in the development of selective CB2 receptor agonists for the treatment of inflammatory pain.[2] The synthesis of GW842166X, a clinical candidate, involved the coupling of a pyrimidine core with a (tetrahydro-2H-pyran-4-yl)methylamine fragment, highlighting the importance of this structural motif in generating potent and orally bioavailable drug candidates.[2]
The presence of the secondary amine in N-ethyl-1-(oxan-4-yl)methanamine provides a reactive handle for further chemical modifications, such as amide bond formation, alkylation, or arylation, allowing for its incorporation into a diverse range of molecular architectures targeting various biological pathways. The tetrahydropyran ring itself is known to participate in favorable interactions with biological targets and can improve pharmacokinetic properties.
Safety and Handling
Based on the hazard classifications of structurally similar amines, N-ethyl-1-(oxan-4-yl)methanamine should be handled with appropriate care. Related compounds are often classified as corrosive and can cause skin burns and eye damage.[6][7] Therefore, handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
N-ethyl-1-(oxan-4-yl)methanamine is a valuable chemical entity characterized by the presence of a tetrahydropyran ring and a secondary amine function. Its straightforward synthesis via reductive amination makes it an accessible building block for synthetic and medicinal chemists. The demonstrated utility of the (tetrahydro-2H-pyran-4-yl)methylamine scaffold in the development of clinical drug candidates underscores the importance of this compound and its derivatives in the ongoing quest for novel and improved therapeutics. This guide provides a foundational understanding of its properties and synthesis, intended to support and facilitate further research and development efforts.
References
-
PubChem. Tetrahydro-N-methyl-2H-pyran-4-methanamine. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Aminomethyltetrahydropyran. National Center for Biotechnology Information. [Link]
-
Giblin, G. M. P., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597–2600. [Link]
-
Royal Society of Chemistry. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Royal Society of Chemistry. [Link]
-
Europe PMC. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Europe PMC. [Link]
- Google Patents. CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
-
National Institutes of Health. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. National Library of Medicine. [Link]
-
Wiley Online Library. Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. Wiley Online Library. [Link]
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- 6. 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tetrahydro-N-methyl-2H-pyran-4-methanamine | C7H15NO | CID 22225668 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Biological Activity of N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine
Introduction: The Tetrahydropyran Moiety as a Privileged Scaffold in Drug Discovery
The tetrahydropyran (THP) ring system is a cornerstone of modern medicinal chemistry. Its prevalence in numerous FDA-approved drugs underscores its significance as a "privileged scaffold" – a molecular framework that is capable of binding to a variety of biological targets.[1][2] The THP moiety is often employed as a bioisosteric replacement for a cyclohexane ring, offering several advantages. As a rigid form of a linear ether, it possesses lower entropy, which can be favorable for binding affinity.[1] Furthermore, the oxygen atom in the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target that is absent in its carbocyclic counterpart.[1] From a drug metabolism and pharmacokinetics (DMPK) perspective, the incorporation of a THP ring generally leads to lower lipophilicity compared to a cyclohexyl group, which can translate to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[1]
This guide will provide an in-depth technical exploration of the potential biological activities of a specific, understudied molecule: N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine . While direct biological data for this compound is not available in the public domain, its structural features, particularly the presence of an "amino-THP" motif, allow for a well-grounded prospectus on its likely biological targets and therapeutic potential.[1] We will delve into the rationale behind selecting specific target classes for investigation, propose detailed experimental workflows for activity screening, and discuss the principles of structure-activity relationship (SAR) studies that could be employed to optimize this novel chemical entity.
Chemical Properties of N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine
To embark on a journey of biological characterization, a firm understanding of the molecule's physicochemical properties is paramount.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO | Inferred |
| Molecular Weight | 143.23 g/mol | Calculated |
| Topological Polar Surface Area (TPSA) | 21.3 Ų | Calculated |
| Predicted logP | 1.3 | Calculated |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
The presence of both a hydrogen bond donor (the secondary amine) and two hydrogen bond acceptors (the nitrogen and the ether oxygen) suggests the potential for multiple points of interaction with a biological target. The predicted logP indicates a moderate lipophilicity, which is often a desirable trait for oral bioavailability.
Potential Biological Target Classes and Therapeutic Areas
Based on the prevalence of the amino-THP motif in known bioactive molecules, we can hypothesize several high-priority target classes for N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine.
Kinase Inhibition: A Primary Avenue for Exploration
The most compelling starting point for investigating the biological activity of N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine is in the realm of protein kinases. The FDA-approved drug gilteritinib , an inhibitor of AXL receptor tyrosine kinase, prominently features an amino-THP substituent.[1] This provides a strong rationale for screening our molecule of interest against a panel of kinases, particularly those implicated in oncology.
Hypothesized Mechanism of Action:
The amine moiety of N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine could form a key hydrogen bond interaction with the hinge region of the kinase ATP-binding pocket. The tetrahydropyran ring would likely occupy a hydrophobic pocket, with the ether oxygen potentially forming an additional hydrogen bond with a backbone amide or a key water molecule. The ethyl group on the amine would also be situated within a hydrophobic region, and its size and orientation would be critical for binding affinity and selectivity.
Proposed Experimental Workflow for Kinase Profiling
Caption: Key areas for initial SAR exploration around the N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine scaffold.
Conclusion
While N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine is a molecule without a documented biological profile, its structural components, particularly the amino-THP motif, provide a strong foundation for a hypothesis-driven investigation into its potential as a bioactive agent. The most promising avenue for exploration lies in its potential as a kinase inhibitor, with GPCRs and ion channels representing secondary, yet viable, target classes. The experimental workflows and SAR strategies outlined in this guide provide a comprehensive roadmap for elucidating the biological activity of this intriguing molecule and assessing its potential for further development in the fields of pharmacology and drug discovery.
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Elucidating the Mechanism of Action for N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine: A Proposed Investigational Framework
Abstract
N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine represents a novel chemical entity with a structure suggestive of potential bioactivity. The tetrahydropyran motif is a key feature in numerous pharmacologically active compounds, known to influence properties such as solubility, metabolic stability, and target engagement.[1][2] This technical guide presents a comprehensive, albeit prospective, framework for the systematic elucidation of its mechanism of action. In the absence of published biological data for this specific molecule, we will leverage its structural characteristics to hypothesize a plausible pharmacological target and outline a rigorous, multi-tiered experimental plan to investigate this hypothesis. This document is intended for researchers, scientists, and drug development professionals, providing a detailed roadmap for characterizing novel chemical entities from initial screening to cellular validation.
Introduction and Rationale
N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine is a secondary amine featuring a tetrahydropyran ring. While public domain literature on this specific compound is not available, its structural components provide a logical starting point for investigation. The tetrahydropyran ring is a prevalent scaffold in medicinal chemistry, often utilized as a bioisostere for less stable or more lipophilic groups.[3][4] The ethylamine side chain is a common feature in many centrally active agents, including monoamine oxidase (MAO) inhibitors and ligands for various G-protein coupled receptors (GPCRs).
Given these structural alerts, a plausible initial hypothesis is that N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine may function as a modulator of monoaminergic systems. Specifically, we hypothesize that it may act as an inhibitor of Monoamine Oxidase B (MAO-B) , a key enzyme in the metabolism of dopamine and a validated therapeutic target for neurodegenerative conditions such as Parkinson's disease. This guide will therefore detail the necessary experimental cascade to test this hypothesis and characterize its potential as a selective MAO-B inhibitor.
Part 1: Primary Target Identification and In Vitro Characterization
The foundational step in elucidating the mechanism of action is to confirm direct interaction with the hypothesized target and determine the potency and selectivity of this interaction.
Hypothesis: Selective Inhibition of Monoamine Oxidase B
Based on its chemical structure, we propose that N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine is a selective inhibitor of MAO-B. To validate this, a primary screen to assess its inhibitory activity against both MAO-A and MAO-B is essential.
Experimental Protocol 1: In Vitro MAO-A and MAO-B Inhibition Assay (Fluorometric)
This protocol is designed to quantify the inhibitory potency (IC50) of the test compound against recombinant human MAO-A and MAO-B enzymes.
Causality of Experimental Choices:
-
Enzyme Source: Recombinant human enzymes are used to ensure high purity and relevance to human physiology, eliminating confounding variables from other cellular components.
-
Fluorometric Detection: This method offers high sensitivity and a broad dynamic range, allowing for accurate determination of enzyme kinetics and inhibition.
-
Selective Substrates: The use of specific substrates for each enzyme isoform is critical for differentiating inhibitory activity.
-
Positive Controls: Selegiline (for MAO-B) and Clorgyline (for MAO-A) are well-characterized, potent, and selective inhibitors, serving as essential benchmarks for assay performance and validation.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine in DMSO.
-
Prepare serial dilutions of the test compound and positive controls (Selegiline, Clorgyline) in assay buffer.
-
Prepare solutions of recombinant human MAO-A and MAO-B enzymes in assay buffer.
-
Prepare solutions of the respective fluorogenic substrates.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the enzyme solution to each well.
-
Add 25 µL of the test compound dilutions or controls to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 25 µL of the substrate solution to each well.
-
Monitor the increase in fluorescence intensity over 30 minutes at 37°C using a plate reader (Excitation/Emission wavelengths appropriate for the chosen substrate).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each concentration of the test compound.
-
Normalize the reaction rates to the vehicle control (DMSO) to obtain the percent inhibition.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Hypothetical Inhibition Data
The following table summarizes the expected outcome if our hypothesis is correct, demonstrating potent and selective inhibition of MAO-B.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A IC50 / MAO-B IC50) |
| N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine (Test) | >10,000 | 50 | >200 |
| Selegiline (Positive Control) | 2,000 | 10 | 200 |
| Clorgyline (Positive Control) | 5 | 1,500 | 0.003 |
Visualization: In Vitro Screening Workflow
The following diagram illustrates the logical flow of the initial screening process.
Caption: Workflow for in vitro MAO inhibition screening.
Part 2: Elucidating the Molecular Mechanism of Inhibition
Once primary activity is confirmed, the next critical step is to understand how the compound inhibits the enzyme. This has profound implications for its pharmacological profile, including duration of action and potential for drug-drug interactions.
Hypothesis: Reversible Inhibition of MAO-B
We hypothesize that the inhibition is reversible, meaning the compound binds to and dissociates from the enzyme, allowing for recovery of enzyme function.
Experimental Protocol 2: Reversibility of Inhibition by Dialysis
This experiment is a classic and definitive method to distinguish between reversible and irreversible inhibitors.
Causality of Experimental Choices:
-
Dialysis: This technique physically separates the small molecule inhibitor from the much larger enzyme, based on molecular weight. If the inhibitor is reversible, its removal will lead to the restoration of enzyme activity.
-
Pre-incubation: A sufficient pre-incubation period ensures that the inhibitor has reached binding equilibrium with the enzyme before dialysis.
-
Irreversible Control: Using a known irreversible inhibitor (e.g., Selegiline) is crucial to validate that the dialysis procedure itself does not reactivate the enzyme through other means.
Step-by-Step Methodology:
-
Pre-incubation:
-
Incubate MAO-B enzyme with a high concentration (e.g., 10x IC50) of the test compound, Selegiline, or vehicle for 60 minutes at 37°C.
-
-
Dialysis:
-
Transfer the enzyme-inhibitor mixtures into dialysis cassettes (e.g., 10 kDa MWCO).
-
Dialyze against a large volume of assay buffer at 4°C for an extended period (e.g., 24 hours), with several buffer changes.
-
-
Activity Measurement:
-
After dialysis, recover the enzyme samples from the cassettes.
-
Measure the residual MAO-B activity of each sample using the fluorometric assay described in Protocol 1.
-
-
Data Interpretation:
-
Reversible Inhibition: If the activity of the enzyme treated with the test compound is significantly recovered compared to the pre-dialysis sample and approaches the level of the vehicle control, the inhibition is reversible.
-
Irreversible Inhibition: If the enzyme activity remains low, similar to the Selegiline-treated sample, the inhibition is irreversible.
-
Visualization: MAO-B Catalytic Pathway and Point of Inhibition
This diagram illustrates the role of MAO-B in dopamine metabolism and how an inhibitor would modulate this pathway.
Caption: Proposed inhibition of the dopamine metabolic pathway.
Part 3: Cellular Target Engagement and Downstream Effects
Confirming that the compound can access and engage its target in a complex cellular environment is a crucial step towards validating its therapeutic potential.
Hypothesis: Target Engagement in a Neuronal Cell Model
We hypothesize that N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine can cross the cell membrane, engage MAO-B, and subsequently reduce the levels of dopamine metabolites in a relevant cell line.
Experimental Protocol 3: Cellular MAO-B Target Engagement Assay
This protocol uses a human neuroblastoma cell line (SH-SY5Y), which endogenously expresses MAO-B, to measure the compound's effect on a key downstream biomarker.
Causality of Experimental Choices:
-
SH-SY5Y Cells: This is a widely used and well-characterized human cell line of neuronal origin, providing a physiologically relevant context for studying neuroactive compounds.
-
DOPAC Measurement: 3,4-Dihydroxyphenylacetic acid (DOPAC) is a direct downstream metabolite of dopamine produced by the action of MAO and ALDH. Measuring its levels provides a robust and quantitative biomarker of MAO-B activity in a cellular system.
-
LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry is the gold standard for quantifying small molecules like DOPAC from complex biological matrices, offering exceptional sensitivity and specificity.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells to ~80% confluency.
-
Treat the cells with various concentrations of the test compound for a defined period (e.g., 24 hours).
-
-
Sample Preparation:
-
Lyse the cells and collect the supernatant.
-
Perform a protein precipitation step (e.g., with acetonitrile) to remove larger molecules.
-
Centrifuge and collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into an LC-MS/MS system.
-
Separate DOPAC from other cellular components using a suitable chromatography column and mobile phase gradient.
-
Quantify the amount of DOPAC using multiple reaction monitoring (MRM) in the mass spectrometer, by referencing a standard curve.
-
-
Data Analysis:
-
Normalize the DOPAC levels to the total protein concentration in each sample.
-
Calculate the percent reduction in DOPAC levels relative to the vehicle-treated cells.
-
Determine the cellular EC50 value, which is the concentration of the compound that causes a 50% reduction in DOPAC levels.
-
Conclusion
This technical guide outlines a systematic and scientifically rigorous approach to elucidate the mechanism of action for N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine. By hypothesizing its role as a selective and reversible MAO-B inhibitor, we have detailed a series of self-validating experimental protocols, from initial in vitro screening to confirmation of target engagement in a cellular context. The successful execution of this framework would provide strong evidence for its mechanism of action and establish a solid foundation for further preclinical and clinical development, particularly for neurodegenerative disorders where MAO-B inhibition is a clinically validated strategy.
References
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PubChem. Tetrahydro-N-methyl-2H-pyran-4-methanamine. National Center for Biotechnology Information. URL: [Link]
-
Giblin, G. M. P., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597–2600. URL: [Link]
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Baker, S. J., et al. (2003). Therapeutic potential of cannabinoids in CNS disease. CNS Drugs, 17(11), 809-824. URL: [Link]
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Organic Chemistry Portal. Tetrahydropyran synthesis. URL: [Link]
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Singh, D. B., et al. (2022). Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential. ACS Chemical Neuroscience, 13(16), 2397-2420. URL: [Link]
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Abdel-Wahab, B. F., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(20), 7046. URL: [Link]
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El-Sayed, N. N. E., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4590. URL: [Link]
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Khan, I., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Frontiers in Chemistry, 11, 1189335. URL: [Link]
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The Tetrahydropyran Motif: A Cornerstone in Modern Drug Discovery and Natural Product Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing one oxygen atom, stands as a privileged scaffold in the realm of organic chemistry and medicinal chemistry.[1] Its prevalence in a vast array of biologically active natural products, from potent marine toxins to clinically approved pharmaceuticals, underscores its significance.[2][3] This guide offers a comprehensive exploration of tetrahydropyran-containing compounds, delving into the core synthetic strategies for their construction, their diverse biological roles, and their strategic application in the intricate process of drug development. We will dissect the causality behind experimental choices in their synthesis and provide actionable protocols, aiming to equip researchers with the knowledge to harness the full potential of this versatile heterocyclic motif.
The Strategic Advantage of the Tetrahydropyran Core in Medicinal Chemistry
The incorporation of a tetrahydropyran ring into a molecular structure is often a deliberate design choice aimed at optimizing its pharmacological profile. As a bioisostere of a cyclohexane ring, the THP moiety can introduce a hydrogen bond acceptor through its ether oxygen, potentially forging new and beneficial interactions with biological targets.[3] This substitution also tends to lower the lipophilicity of a compound compared to its carbocyclic analogue, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties.[3] Furthermore, the conformationally restrained nature of the THP ring can reduce the entropic penalty upon binding to a target, contributing to enhanced potency.[3] This strategic utility is exemplified in the design of HIV protease inhibitors, where the incorporation of THP and related cyclic ether fragments has led to a new generation of drugs with improved potency and resistance profiles.[4]
Architectures of Nature: Biologically Active Tetrahydropyran-Containing Natural Products
Nature provides a breathtaking diversity of complex molecules featuring the tetrahydropyran core, many of which exhibit potent and medicinally relevant biological activities. These natural products have not only served as inspiration for new synthetic methodologies but also as starting points for drug discovery programs.
| Natural Product | Source | Biological Activity |
| Phorboxazole A | Marine Sponge | Potent Cytotoxic and Antitumor Agent |
| Aspergillide | Fungus | Cytotoxic against Murine Leukemia Cells |
| Decytosporides A | Fungus | Antitumor Activity |
| Centrolobine | Plant | Antifungal |
| Neopeltolide | Marine Sponge | Antifungal and Antiproliferative |
Table 1: A selection of biologically active natural products containing the tetrahydropyran motif.[2]
The remarkable biological profiles of these compounds, such as the potent antitumor activity of phorboxazole A, have spurred significant efforts in the synthetic community to develop efficient and stereoselective methods for the construction of substituted tetrahydropyran rings.[2]
Constructing the Core: Key Synthetic Strategies for Tetrahydropyran Ring Formation
The stereocontrolled synthesis of substituted tetrahydropyrans is a central challenge in organic synthesis. A multitude of elegant strategies have been developed to address this, each with its own set of advantages and mechanistic nuances.
The Prins Cyclization: A Powerful and Versatile Approach
The Prins cyclization, the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, is a cornerstone in tetrahydropyran synthesis.[5][6] This reaction proceeds through an oxocarbenium ion intermediate, and its stereochemical outcome can often be controlled with high fidelity.[1][5] The versatility of the Prins reaction has been showcased in the total synthesis of numerous complex natural products.[1][6]
Figure 1: Generalized workflow of the Prins cyclization for tetrahydropyran synthesis.
Variations of the Prins cyclization, such as the Mukaiyama aldol–Prins (MAP) cyclization, have been developed to mitigate side reactions by trapping the reactive oxocarbenium ion with a nucleophile.[7]
Intramolecular Williamson Ether Synthesis: A Classic for a Reason
The intramolecular Williamson ether synthesis is a fundamental and reliable method for forming cyclic ethers, including tetrahydropyrans.[8][9] This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then undergoes an intramolecular SN2 reaction with a suitably positioned leaving group (typically a halide or sulfonate ester).
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safety and handling of N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine
An In-Depth Technical Guide to the Safe Handling and Application of N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine
Authored by: A Senior Application Scientist
Abstract
N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine is a substituted heterocyclic amine that is gaining prominence as a valuable building block in medicinal chemistry and drug discovery. Its unique structural motif, featuring a tetrahydropyran ring, offers desirable physicochemical properties that are advantageous for the development of novel therapeutics. This guide provides a comprehensive overview of the safe handling, synthesis, and potential applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development. The information presented herein is a synthesis of available data on the target molecule and its close structural analogs, ensuring a robust framework for its safe and effective utilization in a laboratory setting.
Chemical Identity and Physicochemical Properties
N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine is a secondary amine characterized by an ethyl group and a tetrahydropyran-4-ylmethyl substituent attached to a nitrogen atom.
| Identifier | Value | Source |
| Chemical Name | N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine | N/A |
| CAS Number | 914260-86-9 | [1] |
| Molecular Formula | C₈H₁₇NO | [1] |
| Molecular Weight | 143.23 g/mol | [1] |
| Physical Form | Liquid | [1] |
| Property | Value (Predicted/Analog Data) | Source (Analog) |
| Boiling Point | 186.7 ± 33.0 °C | [2] |
| Density | 0.92 ± 0.1 g/cm³ | [2] |
Hazard Identification and Safety Precautions
A specific Safety Data Sheet (SDS) for N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine (CAS 914260-86-9) is not publicly available. Therefore, a conservative approach to hazard assessment is warranted, based on the known safety profiles of structurally similar compounds.
Inferred Hazards from Structural Analogs:
Close structural analogs, such as (Tetrahydro-2H-pyran-4-yl)methanamine (the parent amine) and Tetrahydro-N-methyl-2H-pyran-4-methanamine (the N-methyl analog), are classified with the following hazards:
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[3][4][5]
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage.[3][4][5]
Another isomer, N-ethyl-tetrahydro-2H-pyran-4-amine, is reported to cause skin and eye irritation.[2] Based on this consistent evidence from closely related molecules, it is prudent to handle N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine as a corrosive and acutely toxic substance.
GHS Pictograms (Inferred):
Recommended Personal Protective Equipment (PPE):
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety glasses with side shields or chemical goggles. A face shield should be worn when there is a risk of splashing.
-
Skin and Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Not typically required when handled in a well-ventilated fume hood. If vapors or mists are generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Engineering Controls:
All handling of N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure. An emergency eyewash station and safety shower must be readily accessible in the immediate work area.
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Handling and Storage
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Keep container tightly closed when not in use.
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Avoid breathing vapors or mist.
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances.
-
Keep the container tightly closed.
-
Store away from strong oxidizing agents and acids.
Synthesis and Reactivity
The synthesis of N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine can be achieved through reductive amination of tetrahydro-2H-pyran-4-carbaldehyde with ethylamine. This is a common and efficient method for the formation of secondary amines.
Figure 1: A simplified workflow for the synthesis of N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine via reductive amination.
Reactivity:
As a secondary amine, N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine is expected to undergo typical reactions of this functional group, such as:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form tertiary amines.
-
Salt formation: Reaction with acids to form the corresponding ammonium salts.
Applications in Drug Discovery and Medicinal Chemistry
The tetrahydropyran moiety is a privileged scaffold in modern medicinal chemistry, often incorporated into drug candidates to enhance their pharmacological properties.[6] This is due to its ability to:
-
Improve aqueous solubility.
-
Act as a bioisosteric replacement for other cyclic systems.
-
Provide a three-dimensional structure that can favorably interact with biological targets.
Derivatives of N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine have been investigated for their potential as therapeutic agents. For instance, a complex derivative was identified as a selective CB2 receptor agonist for the treatment of inflammatory pain.[7] The tetrahydropyran motif is also a key feature in many potent and selective H3 receptor antagonists, which are being explored for the treatment of cognitive and sleep-wake disorders.[6] The broader class of 2-phenethylamines, to which this compound is related, has a wide range of applications in medicinal chemistry, targeting various receptors and transporters in the central nervous system.
Disposal Considerations
Waste material should be disposed of in accordance with all applicable federal, state, and local environmental regulations. It is recommended to contact a licensed professional waste disposal service to dispose of this material.
Conclusion
N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine is a valuable research chemical with significant potential in drug discovery. While specific safety and toxicological data are limited, a thorough analysis of its structural analogs provides a strong basis for inferring its hazards. By adhering to the stringent safety precautions outlined in this guide, researchers can safely handle and utilize this compound to its full potential in the laboratory. As with any chemical, a culture of safety and a comprehensive understanding of its potential hazards are paramount.
References
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PubChem. (n.d.). 4-Aminomethyltetrahydropyran. National Center for Biotechnology Information. Retrieved from [Link]
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Giblin, G. M. P., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597–2600. [Link]
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Methodological & Application
Application Note: Leveraging N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine as a Versatile Scaffold in Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to achieving desirable drug-like properties. Saturated heterocycles are increasingly favored over their flat, aromatic counterparts for their ability to improve physicochemical characteristics such as solubility and metabolic stability.[1][2][3] Among these, the tetrahydropyran (THP) moiety has emerged as a particularly valuable scaffold.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine, a versatile building block, in drug discovery campaigns. We will explore the rationale behind its use, provide detailed synthetic and analytical protocols, and illustrate its application in lead optimization workflows.
The THP ring system is a prevalent feature in numerous natural products and FDA-approved drugs, valued for its ability to serve as a bioisostere for cyclohexane or phenyl rings while conferring improved properties.[4][5] The inclusion of the oxygen atom acts as a hydrogen bond acceptor, which can enhance aqueous solubility and modulate lipophilicity, key factors in improving a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4] N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine provides a THP core functionalized with a primary amine, offering a convenient and strategically positioned attachment point for chemical elaboration.
Part 1: Rationale for Use - Physicochemical and Pharmacokinetic Advantages
The decision to incorporate the N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine fragment into a lead compound is driven by several key advantages related to its inherent structure.
-
Solubility Enhancement: The ether oxygen of the THP ring can participate in hydrogen bonding with water, often leading to improved aqueous solubility compared to carbocyclic analogs like cyclohexane.[6] This is a critical parameter for oral bioavailability and formulation development.
-
Metabolic Stability: Saturated rings are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to aromatic systems.[1] Replacing a metabolically labile aromatic ring with a THP scaffold can significantly reduce clearance and improve a compound's half-life.[4]
-
Optimal Lipophilicity (logP/logD): The THP moiety provides a favorable balance of lipophilicity. It is less lipophilic than a corresponding cyclohexane ring, which can help in avoiding issues associated with high logP such as poor solubility, promiscuous binding, and toxicity.[4] This modulation helps in achieving a better lipophilic ligand efficiency (LLE).
-
Three-Dimensionality (3D) and "Escape from Flatland": Modern drug discovery emphasizes moving away from flat, sp2-rich molecules towards more three-dimensional, sp3-rich structures.[3][7] The chair conformation of the THP ring introduces conformational rigidity and a defined 3D architecture, which can lead to improved target selectivity and potency.[5]
-
Defined Exit Vector: The 4-ylmethyl-ethylamine substituent provides a specific and conformationally constrained vector for synthetic elaboration, allowing medicinal chemists to systematically explore the surrounding chemical space during structure-activity relationship (SAR) studies.
Part 2: Synthetic Protocols and Chemical Elaboration
The utility of N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine stems from its straightforward synthesis and the reactivity of its primary amine handle, which allows for facile incorporation into larger molecules via robust and well-established chemical transformations.
Protocol 2.1: Synthesis of N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine
This protocol describes a standard two-step synthesis starting from commercially available materials.
Step A: Synthesis of Tetrahydropyran-4-carbaldehyde A common route involves the reduction of a corresponding nitrile.[8]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add tetrahydropyran-4-carbonitrile (1.0 eq) and anhydrous toluene (approx. 0.5 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reduction: Slowly add diisobutylaluminum hydride (DIBAL-H, 1.2 eq, 1.0 M solution in toluene) dropwise, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature over 2 hours.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude aldehyde, which can be used in the next step without further purification.[8]
Step B: Reductive Amination to Yield the Final Product
-
Setup: In a round-bottom flask, dissolve the crude tetrahydropyran-4-carbaldehyde (1.0 eq) from the previous step in methanol (MeOH) or dichloromethane (DCM).
-
Amine Addition: Add ethylamine (1.5-2.0 eq, as a solution in THF or as a hydrochloride salt with a non-nucleophilic base like triethylamine).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise.
-
Reaction: Stir the reaction at room temperature overnight.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO3). Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate.
-
Purification: Purify the crude product via column chromatography on silica gel to obtain pure N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine.
Protocol 2.2: Incorporation into a Lead Scaffold via Amide Coupling
Amide bond formation is one of the most common reactions in drug discovery.[][10]
-
Setup: To a solution of a generic carboxylic acid (R-COOH, 1.0 eq) in an anhydrous aprotic solvent like dimethylformamide (DMF) or DCM, add a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) along with an additive like HOBt (1.2 eq).[]
-
Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine (1.2 eq) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0-3.0 eq).
-
Reaction: Stir the reaction at room temperature for 4-16 hours, monitoring progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over Na2SO4, filter, concentrate, and purify the resulting amide by column chromatography or preparative HPLC.
Caption: Synthetic and coupling workflow for the title compound.
Part 3: Application in Lead Optimization - A Decision Workflow
Incorporating the THP-methyl-ethylamine moiety is a strategic decision during lead optimization, often to address specific liabilities in a parent compound.
Caption: Decision workflow for using the THP scaffold in lead optimization.
Part 4: Biological and Physicochemical Profiling Protocols
After synthesizing a new analog containing the THP moiety, it is crucial to perform a panel of assays to quantify the impact on its properties.
Data Presentation: Comparative Profiling
Summarize the results in a table to facilitate a direct comparison between the original lead ("Parent Compound") and the newly synthesized "THP Analog".
| Parameter | Assay Protocol | Parent Compound | THP Analog | Desired Outcome |
| Potency | Target-specific biochemical or cell-based assay | IC50 = 10 nM | IC50 = 15 nM | Maintain or improve potency |
| Aqueous Solubility | Kinetic Solubility (Protocol 4.1) | 5 µM | 50 µM | Increase |
| Lipophilicity | logD at pH 7.4 (Protocol 4.2) | 4.1 | 3.2 | Decrease |
| Metabolic Stability | Microsomal Stability (Protocol 4.3) | t½ = 5 min | t½ = 45 min | Increase |
Protocol 4.1: Kinetic Aqueous Solubility Assessment
-
Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Dilution: Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This creates a 100 µM solution with 1% DMSO.
-
Incubation: Shake the plate at room temperature for 2 hours.
-
Analysis: Analyze the samples by nephelometry (light scattering) or UV-Vis spectroscopy after filtering through a filter plate to remove precipitated compound.
-
Quantification: Compare the reading to a calibration curve prepared from serial dilutions of the stock solution in a DMSO/PBS mixture to determine the concentration of the soluble compound.
Protocol 4.2: LogD7.4 Measurement (Shake-Flask Method)
-
Preparation: Prepare a solution of the test compound at a known concentration (e.g., 1 mg/mL) in a 1:1 mixture of n-octanol and PBS (pH 7.4).
-
Equilibration: Vigorously shake the mixture for 1-2 hours to allow for partitioning between the two phases.
-
Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully sample both the aqueous and octanol layers. Determine the concentration of the compound in each layer using a suitable analytical method (e.g., LC-MS or UV-Vis spectroscopy).
-
Calculation: Calculate LogD7.4 using the formula: LogD = log10([Compound]octanol / [Compound]aqueous).
Protocol 4.3: In Vitro Metabolic Stability (Liver Microsomes)
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., human, rat; final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the plate at 37 °C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.
-
Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is used to calculate the in vitro half-life (t½ = 0.693 / k).
Part 5: Hypothetical Mechanism of Action Visualization
To illustrate the context in which a drug containing this moiety might function, the following diagram depicts a hypothetical kinase inhibitor. The THP group is positioned to occupy a hydrophobic pocket while the core of the molecule engages in key hydrogen bonding interactions in the hinge region of the kinase.
Caption: Hypothetical binding mode of a THP-containing kinase inhibitor.
Conclusion
N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine is a high-value building block for medicinal chemists. Its incorporation into lead molecules represents a rational strategy to enhance drug-like properties, particularly aqueous solubility and metabolic stability, while maintaining or improving biological activity through favorable 3D interactions. The synthetic routes to its derivatives are robust and high-yielding, making it an accessible tool for lead optimization campaigns. By following the protocols and decision-making workflows outlined in this guide, researchers can effectively leverage this scaffold to accelerate the development of safer and more effective therapeutics.
References
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Wikipedia. (2023). Tetrahydropyran. Retrieved from [Link]
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PubChem. (n.d.). Tetrahydro-N-methyl-2H-pyran-4-methanamine. Retrieved from [Link]
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- Giblin, G. M. P., O'Shaughnessy, C. T., Naylor, A., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597–2600.
- Hynes, J., Jr, et al. (2012). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Organic & Biomolecular Chemistry, 10(7), 1344-1347.
- Bon, R. S., et al. (2014). Saturated Heterocycles with Applications in Medicinal Chemistry.
- Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
- Green, R. A., & Pletcher, D. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(22), 7724-7748.
- Hynes, J., Jr, et al. (2012). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Organic & Biomolecular Chemistry, 10(7), 1344-1347.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
- BOC Sciences. (2024). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method.
- Benchchem. (n.d.). The Pivotal Role of Tetrahydro-4H-pyran-4-one in Modern Medicinal Chemistry.
- Hynes, J., Jr, et al. (2012). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Organic & Biomolecular Chemistry, 10(7), 1344-1347.
- Singh, P., et al. (2023). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 13(5), 3045-3069.
- BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
- SynHet. (n.d.). N-Methyl-4-[tetrahydro-2H-(pyran-4-yl)oxy]benzylamine.
- Mateeva, N. N., Winfield, L. L., & Redda, K. K. (2005). The Chemistry and Pharmacology of Tetrahydropyridines. Current Medicinal Chemistry, 12(5), 551-571.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). The prevalence of skeletons and frameworks in drugs. Journal of Medicinal Chemistry, 57(24), 10257–10274.
- Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: a simple guide to the use of fragment-based properties in drug design. Journal of Medicinal Chemistry, 52(21), 6752–6756.
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Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Retrieved from [Link]
- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
- S. M. A. H. Siddiki, et al. (2021). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry, 23(18), 7384-7394.
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Wikipedia. (2023). Heterocyclic compound. Retrieved from [Link]
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MDPI. (2023). Chemical Profiling and Cheminformatic Insights into Piper Essential Oils as Sustainable Antimicrobial Agents Against Pathogens of Cocoa Crops. Retrieved from [Link]
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- Wei, Z., et al. (2012). 2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides as a novel class of cannabinoid receptors agonists with low CNS penetration. Bioorganic & Medicinal Chemistry Letters, 22(13), 4348-4352.
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Application Notes and Protocols for the Biological Screening of N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine Derivatives
Introduction
The N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine scaffold represents a promising class of heterocyclic compounds with potential therapeutic applications. The tetrahydropyran moiety is a common feature in numerous biologically active molecules, including those with antiviral, anticancer, and anti-inflammatory properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the biological screening of derivatives of this scaffold, with a particular focus on their potential as C-C chemokine receptor type 5 (CCR5) antagonists for the treatment of HIV-1 infection.
CCR5 is a G-protein coupled receptor (GPCR) that serves as a primary co-receptor for the entry of R5-tropic HIV-1 strains into host cells.[4] Blocking this interaction is a clinically validated strategy for preventing viral entry and subsequent replication.[5] Therefore, the screening cascade outlined herein is designed to identify and characterize novel N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine derivatives that exhibit potent and selective CCR5 antagonism.
This guide will detail the necessary in vitro and cell-based assays, providing both the scientific rationale behind each experimental choice and step-by-step protocols. The workflow is designed to be a self-validating system, progressing from initial high-throughput screening for binding affinity to more complex functional assays that elucidate the mechanism of action and potential for in vivo efficacy.
I. Initial Screening: Assessing Binding Affinity to CCR5
The first step in identifying potential CCR5 antagonists is to determine if the test compounds bind to the receptor. A radioligand binding assay is a robust and sensitive method for this purpose.[6] This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to CCR5.
Causality Behind Experimental Choice:
A competitive binding assay provides a direct measure of the affinity of a compound for the target receptor. By using a known high-affinity radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α or [125I]-RANTES), we can quantify the displacement by our test compounds and thereby determine their binding affinity (Ki). This is a critical initial screen as compounds that do not bind to the target are unlikely to be effective antagonists.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for the CCR5 Radioligand Binding Assay.
Protocol 1: CCR5 Radioligand Competition Binding Assay
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing human CCR5 (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [125I]-MIP-1α or [125I]-RANTES (PerkinElmer or equivalent).
-
Assay Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 500 mM NaCl, pH 7.4.
-
Test Compounds: N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine derivatives dissolved in 100% DMSO.
-
Non-specific Binding Control: A high concentration of a known unlabeled CCR5 ligand (e.g., 1 µM Maraviroc).
-
96-well Filter Plates: Glass fiber filters (e.g., Millipore).
-
Scintillation Counter: (e.g., MicroBeta TriLux, PerkinElmer).
-
Scintillation Fluid: (e.g., OptiPhase SuperMix, PerkinElmer).
Procedure:
-
Preparation of Reagents:
-
Thaw the CCR5-expressing cell membranes on ice and dilute to the desired concentration (typically 5-10 µg of protein per well) in ice-cold Assay Buffer.
-
Prepare serial dilutions of the test compounds in 100% DMSO, and then dilute further in Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Dilute the radioligand in Assay Buffer to a final concentration equal to its Kd (determined from a prior saturation binding experiment).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of Assay Buffer, 50 µL of diluted radioligand, and 50 µL of the membrane suspension.
-
Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of diluted radioligand, and 50 µL of the membrane suspension.
-
Test Compound Wells: Add 50 µL of the diluted test compound, 50 µL of diluted radioligand, and 50 µL of the membrane suspension.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[6]
-
-
Filtration and Washing:
-
Pre-soak the filter plate with 0.3% polyethyleneimine (PEI) for at least 30 minutes.
-
Terminate the binding reaction by rapid filtration through the pre-soaked filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold Wash Buffer per well.[7]
-
-
Detection:
-
Dry the filter plate under a lamp for 30-60 minutes.
-
Add 50 µL of scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of specific binding for each concentration of the test compound.
-
Determine the IC50 value by non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
II. Functional Screening: Assessing Antagonist Activity
Compounds that demonstrate significant binding affinity must then be evaluated for their functional activity. As antagonists, they should inhibit the downstream signaling events that occur upon agonist binding to CCR5.
A. Calcium Mobilization Assay
Causality Behind Experimental Choice:
CCR5 is a Gi-coupled GPCR. Upon agonist binding, it inhibits adenylyl cyclase and can also lead to the mobilization of intracellular calcium ([Ca2+]i) stores, particularly when co-expressed with a promiscuous G-protein like Gαqi5.[8] A calcium mobilization assay provides a rapid and sensitive measure of receptor activation and its inhibition by an antagonist. This assay is well-suited for high-throughput screening in a 96- or 384-well format using a Fluorometric Imaging Plate Reader (FLIPR).[5][9]
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for the FLIPR-based Calcium Mobilization Assay.
Protocol 2: FLIPR-Based Calcium Mobilization Assay
Materials:
-
Cell Line: A stable cell line co-expressing human CCR5 and a promiscuous G-protein (e.g., Gαqi5) in a suitable host like CHO or HEK293 cells.
-
FLIPR Calcium Assay Kit: (e.g., FLIPR Calcium 5 or 6 Assay Kit, Molecular Devices).[5]
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
CCR5 Agonist: RANTES (CCL5) or MIP-1α.
-
Test Compounds: N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine derivatives.
-
96- or 384-well black-walled, clear-bottom plates.
-
Fluorometric Imaging Plate Reader (FLIPR).
Procedure:
-
Cell Plating:
-
Seed the CCR5-expressing cells into the microplates at an appropriate density and incubate overnight at 37°C, 5% CO2.[5]
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions (e.g., FLIPR Calcium 5 Assay Kit).[5]
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, 5% CO2.
-
-
Compound Addition and Incubation:
-
Prepare serial dilutions of the test compounds in Assay Buffer.
-
Add the diluted test compounds to the appropriate wells and incubate for 15-30 minutes at room temperature.
-
-
FLIPR Measurement:
-
Set up the FLIPR instrument with the appropriate excitation and emission wavelengths for the calcium indicator dye.
-
Prepare the CCR5 agonist (e.g., RANTES) at a concentration that elicits a submaximal response (EC80).
-
Place the cell plate and the agonist plate in the FLIPR.
-
Initiate the reading, which will first measure the baseline fluorescence, then automatically add the agonist and continue to measure the fluorescence change over time (typically 1-3 minutes).[5]
-
-
Data Analysis:
-
The FLIPR software will calculate the maximum fluorescence response for each well.
-
Determine the percent inhibition of the agonist-induced calcium response for each concentration of the test compound.
-
Calculate the IC50 value using non-linear regression.
-
B. HIV-1 Pseudovirus Entry Assay
Causality Behind Experimental Choice:
The ultimate goal of a CCR5 antagonist for HIV therapy is to block viral entry. An HIV-1 pseudovirus entry assay is a highly relevant cell-based functional assay that directly measures the inhibition of viral entry.[10][11] This assay utilizes replication-defective viral particles that have an HIV-1 envelope protein (gp160) on their surface and a reporter gene (e.g., luciferase) in their genome. The entry of these pseudoviruses into CCR5-expressing target cells is dependent on the interaction between gp120 and CCR5, and the level of entry can be quantified by measuring the reporter gene activity.[12]
Protocol 3: HIV-1 Pseudovirus Entry Assay
Materials:
-
Target Cells: A cell line expressing CD4 and CCR5 (e.g., TZM-bl or A3R5 cells).[10]
-
HIV-1 Pseudovirus: R5-tropic HIV-1 Env-pseudotyped virus (e.g., expressing the envelope from the BaL or JR-FL strain) carrying a luciferase reporter gene.
-
Cell Culture Medium: DMEM supplemented with 10% FBS and antibiotics.
-
Test Compounds: N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine derivatives.
-
96-well white, solid-bottom plates.
-
Luciferase Assay Reagent: (e.g., Bright-Glo Luciferase Assay System, Promega).
-
Luminometer.
Procedure:
-
Cell Plating:
-
Seed the target cells into the 96-well plates and incubate for 24 hours.
-
-
Compound and Virus Addition:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Add the diluted compounds to the cells and incubate for 1 hour at 37°C.
-
Add the HIV-1 pseudovirus to each well at a pre-determined dilution that gives a robust luciferase signal.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C, 5% CO2 to allow for viral entry and reporter gene expression.[10]
-
-
Luciferase Assay:
-
Remove the culture medium from the wells.
-
Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence in a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition of viral entry for each concentration of the test compound.
-
Determine the IC50 value using non-linear regression.
-
III. Secondary Screening and Selectivity
Promising candidates from the primary functional screens should be further characterized for their mechanism of action and selectivity.
A. CCR5 Internalization Assay
Causality Behind Experimental Choice:
Upon agonist binding, GPCRs are often internalized from the cell surface, a process that contributes to signal desensitization.[12] Antagonists should not induce receptor internalization. This assay is important to confirm that the test compounds are true antagonists and not agonists, and to understand their effect on receptor trafficking. Flow cytometry is a suitable method for quantifying the amount of CCR5 on the cell surface.[13]
Protocol 4: Flow Cytometry-Based CCR5 Internalization Assay
Materials:
-
Cell Line: A cell line expressing human CCR5 (e.g., CEM.NKR-CCR5 or U87.CD4.CCR5).
-
Primary Antibody: FITC- or PE-conjugated anti-CCR5 monoclonal antibody (e.g., clone 2D7).
-
CCR5 Agonist: RANTES (positive control for internalization).
-
Test Compounds: N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine derivatives.
-
FACS Buffer: PBS with 1% BSA and 0.1% sodium azide.
-
Flow Cytometer.
Procedure:
-
Cell Treatment:
-
Incubate CCR5-expressing cells with the test compounds or RANTES (positive control) at 37°C for 1 hour.[14]
-
-
Staining:
-
Wash the cells with cold FACS buffer.
-
Resuspend the cells in FACS buffer containing the anti-CCR5 antibody and incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with cold FACS buffer.
-
-
Flow Cytometry:
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the mean fluorescence intensity (MFI) of the CCR5 staining.
-
-
Data Analysis:
-
Compare the MFI of cells treated with the test compounds to that of untreated cells. A significant decrease in MFI indicates receptor internalization.
-
B. Cytotoxicity Assay
Causality Behind Experimental Choice:
It is crucial to ensure that the observed antiviral activity is not due to general cytotoxicity of the compounds. The MTT assay is a widely used colorimetric assay to assess cell viability by measuring the metabolic activity of cells.[15][16]
Protocol 5: MTT Cytotoxicity Assay
Materials:
-
Cell Line: The same cell line used in the antiviral assays (e.g., TZM-bl) and a control cell line (e.g., HEK293).
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization Solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.[16]
-
96-well plates.
-
Spectrophotometer.
Procedure:
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds and incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[17]
-
-
Formazan Solubilization:
-
Remove the MTT-containing medium.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent cell viability for each concentration of the test compound relative to untreated control cells.
-
Determine the 50% cytotoxic concentration (CC50).
-
Calculate the selectivity index (SI = CC50/IC50) to assess the therapeutic window of the compound.
-
IV. In Vivo Evaluation
Lead compounds with potent and selective in vitro activity should be evaluated in animal models to assess their pharmacokinetic properties and in vivo efficacy. Humanized mouse models, which are immunodeficient mice engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells, are valuable tools for studying HIV-1 infection and evaluating novel therapies.[4][18]
Considerations for In Vivo Studies:
-
Pharmacokinetics: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds in a suitable animal model (e.g., mice or rats).
-
Efficacy in Humanized Mouse Models: Evaluate the ability of the lead compounds to suppress viral load in humanized mice infected with an R5-tropic HIV-1 strain.[18]
-
Toxicity: Conduct toxicology studies to assess the safety profile of the lead compounds.
V. Data Presentation
Quantitative data from the screening assays should be summarized in a clear and structured format for easy comparison of the activity of different derivatives.
Table 1: Summary of In Vitro Biological Activity of N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine Derivatives
| Compound ID | CCR5 Binding Affinity (Ki, nM) | CCR5 Antagonism (IC50, nM) - Calcium Mobilization | HIV-1 Entry Inhibition (IC50, nM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/IC50) |
| Derivative 1 | |||||
| Derivative 2 | |||||
| ... | |||||
| Maraviroc |
References
- Este, J. A., & Telenti, A. (2007). HIV entry inhibitors. The Lancet, 370(9581), 81-88.
- Fatkenheuer, G., Pozniak, A. L., Johnson, M. A., Plettenberg, A., Staszewski, S., Hoepelman, A. I., ... & MOTIVATE 1 and MOTIVATE 2 study teams. (2008). Efficacy of short-term monotherapy with maraviroc, a new CCR5 antagonist, in patients infected with R5 HIV-1.
- Platt, E. J., Wehrly, K., Kuhmann, S. E., Chesebro, B., & Kabat, D. (1998). Effects of CCR5 and CD4 cell surface concentrations on infections by macrophagetropic isolates of human immunodeficiency virus type 1. Journal of virology, 72(4), 2855-2864.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108.
- Denton, P. W., & Garcia, J. V. (2011). Humanized mouse models of HIV infection. AIDS reviews, 13(3), 135.
- O'Brien, E., & Gilmour, R. (2016). The synthesis and biological evaluation of tetrahydropyran-containing natural products.
-
Gifford Bioscience. Radioligand Binding Assay Protocol. Available at: [Link]
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Molecular Devices. FLIPR Calcium 5 Assay Kit Guide. Available at: [Link]
-
National Institutes of Health. Protocol for the Preparation and Titration of HIV-1 Env-pseudotyped Viruses. Available at: [Link]
- Berro, R., Klasse, P. J., Lascano, D., Flegler, A., Nag, P., Brand, J., ... & Moore, J. P. (2012). CCR5 susceptibility to ligand-mediated down-modulation differs between human T lymphocytes and myeloid cells. Journal of leukocyte biology, 91(3), 447-458.
-
Clinical Info .HIV.gov. Co-Receptor Tropism Assays. Available at: [Link]
-
Bio-protocol. Calcium mobilization assay. Available at: [Link]
-
ResearchGate. Synthesis and Biological Evaluation of 2-Amino-4H-pyran-3,4,5-tricarboxylate Salt Derivatives. Available at: [Link]
-
National Center for Biotechnology Information. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Available at: [Link]
-
National Institutes of Health, Clinicalinfo. Laboratory Testing: Co-Receptor Tropism Assays. Available at: [Link]
-
PNAS. A mouse model for HIV-1 entry. Available at: [Link]
-
Molecular Devices. FLIPR Calcium 4 Assay Kit. Available at: [Link]
-
MDPI. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Available at: [Link]
-
National Institutes of Health. Protocol for the Preparation and Titration of HIV-1 Env-pseudotyped and IMC Viruses (September 2025). Available at: [Link]
-
Mullins Molecular Retrovirology Lab. Chemokine Receptor Expression Assay by Flow Cytometry. Available at: [Link]
-
protocols.io. Calcium fluorimetry with the FLIPR Calcium 6 kit on FlexStation 3. Available at: [Link]
-
ASM Journals. Establishment of a Novel Humanized Mouse Model to Investigate In Vivo Activation and Depletion of Patient-Derived HIV Latent Reservoirs. Available at: [Link]
-
ResearchGate. Cell Sensitivity Assays: The MTT Assay. Available at: [Link]
-
Biophysics Reports. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Available at: [Link]
-
National Center for Biotechnology Information. Design, synthesis and biological evaluation of novel 5-hydroxy-2-methyl-4H-pyran-4-one derivatives as antiglioma agents. Available at: [Link]
-
ASM Journals. Tiered Categorization of a Diverse Panel of HIV-1 Env Pseudoviruses for Assessment of Neutralizing Antibodies. Available at: [Link]
-
Scientific Archives. Use of Humanized Mouse Models for Studying HIV-1 Infection, Pathogenesis and Persistence. Available at: [Link]
-
National Center for Biotechnology Information. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Available at: [Link]
-
Springer Nature. Radioligand binding methods: practical guide and tips. Available at: [Link]
-
Oxford Academic. Novel small synthetic HIV-1 V3 crown variants: CCR5 targeting ligands. Available at: [Link]
-
Molecular Devices. FLIPR Calcium 3 Assay Kit. Available at: [Link]
-
protocols.io. MTT (Assay protocol). Available at: [Link]
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- 1. Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Synthesis of N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine: A Detailed Application Protocol on Reductive Amination
Introduction: The synthesis of secondary amines is a cornerstone of modern medicinal chemistry and drug development. Among the myriad of synthetic methodologies, reductive amination stands out for its efficiency, versatility, and broad functional group tolerance. This application note provides a comprehensive, field-proven protocol for the synthesis of N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine, a valuable building block in pharmaceutical research. The protocol leverages the reaction between tetrahydro-2H-pyran-4-carbaldehyde and ethylamine, followed by in-situ reduction of the intermediate imine. We will delve into the mechanistic underpinnings of this transformation, offer a detailed step-by-step procedure, and discuss key experimental considerations to ensure a high-yielding and pure product. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and well-documented method for the synthesis of this important secondary amine.
Underlying Principles: The Mechanism of Reductive Amination
Reductive amination is a powerful C-N bond-forming reaction that proceeds in two key stages: the formation of an imine or iminium ion, followed by its reduction to the corresponding amine.[1] This one-pot reaction is highly favored in pharmaceutical synthesis as it often avoids the harsh conditions and potential for over-alkylation associated with direct alkylation of amines.
The reaction commences with the nucleophilic attack of the primary amine (ethylamine) on the carbonyl carbon of the aldehyde (tetrahydro-2H-pyran-4-carbaldehyde). This is followed by dehydration to form a Schiff base, or imine. In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion.
The choice of reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent should selectively reduce the iminium ion in the presence of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose due to its mild nature and selectivity for imines over aldehydes.[1] Alternatively, sodium borohydride (NaBH₄) can be employed, often in a stepwise manner where the imine is pre-formed before the addition of the reducing agent to prevent competitive reduction of the aldehyde.
Experimental Protocol
This protocol details the synthesis of N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine using sodium triacetoxyborohydride as the reducing agent.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| Tetrahydro-2H-pyran-4-carbaldehyde | ≥95% | Sigma-Aldrich | 50675-18-8 |
| Ethylamine (70 wt. % in H₂O) | Sigma-Aldrich | 75-04-7 | |
| Sodium triacetoxyborohydride | 97% | Sigma-Aldrich | 56553-60-7 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | 75-09-2 |
| Acetic Acid | Glacial | VWR | 64-19-7 |
| Saturated Sodium Bicarbonate Solution | In-house prep. | ||
| Anhydrous Magnesium Sulfate | VWR | 7487-88-9 | |
| Diethyl Ether | ACS Grade | Fisher Scientific | 60-29-7 |
| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 |
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add tetrahydro-2H-pyran-4-carbaldehyde (1.14 g, 10 mmol).
-
Solvent Addition: Dissolve the aldehyde in 20 mL of anhydrous dichloromethane (DCM).
-
Amine Addition: Add ethylamine (70 wt. % in H₂O, 0.73 mL, 11 mmol) to the solution.
-
Acid Catalyst: Add glacial acetic acid (0.57 mL, 10 mmol).
-
Stirring: Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (2.54 g, 12 mmol) portion-wise over 10 minutes. The reaction is exothermic, and a gentle effervescence may be observed.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 DCM:Methanol eluent system. The reaction is typically complete within 3-5 hours.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of 20 mL of saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient elution of 0-10% methanol in dichloromethane to afford the pure N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine.
Results and Discussion
Expected Results
Following the protocol, the expected yield of the purified N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine is typically in the range of 75-85%. The product should be a colorless to pale yellow oil.
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 3.95-3.85 (m, 2H), 3.40-3.30 (m, 2H), 2.65 (q, J=7.2 Hz, 2H), 2.45 (d, J=6.8 Hz, 2H), 1.70-1.55 (m, 3H), 1.30-1.15 (m, 2H), 1.10 (t, J=7.2 Hz, 3H), 1.05 (br s, 1H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 68.0, 52.5, 44.5, 37.5, 30.0, 15.5.
-
IR (neat, cm⁻¹): 3300 (N-H stretch), 2925, 2850 (C-H stretch), 1100 (C-O-C stretch).
-
Mass Spectrometry (ESI+): m/z = 144.2 [M+H]⁺.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, a slight excess of the reducing agent can be added. Ensure all reagents are of high purity and the solvent is anhydrous.
-
Side Products: The primary potential side product is the dialkylated tertiary amine. This is minimized by using a slight excess of the primary amine and by the nature of the sodium triacetoxyborohydride reagent. If dialkylation is a significant issue, a two-step procedure with initial imine formation followed by reduction with NaBH₄ can be employed.
-
Purification: The basic nature of the product amine can cause tailing on silica gel chromatography. To mitigate this, the silica gel can be pre-treated with a small amount of triethylamine in the eluent system (e.g., 0.5-1%).
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Sodium triacetoxyborohydride and sodium borohydride are moisture-sensitive and can release flammable hydrogen gas upon contact with water or acids. Handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate precautions.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
-
PubChem. (n.d.). Tetrahydro-N-methyl-2H-pyran-4-methanamine. National Center for Biotechnology Information. [Link]
Sources
Application Note: N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Tetrahydropyran Moiety
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized ADME (absorption, distribution, metabolism, and excretion) properties is paramount. The tetrahydropyran (THP) ring has emerged as a "privileged scaffold" for its ability to impart favorable physicochemical characteristics to bioactive molecules.[1] As a conformationally restricted, non-planar heterocyclic system, the THP moiety can increase the three-dimensionality and metabolic stability of a compound. Its oxygen atom can also act as a hydrogen bond acceptor, potentially enhancing target engagement.[1]
This application note focuses on N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine , a secondary amine building block that strategically combines the benefits of the THP ring with a reactive ethylamine side chain. This structure makes it an ideal synthon for introducing the THP motif into a wide range of molecular architectures through common and robust synthetic transformations, primarily reductive amination and amide bond formation. Its incorporation can lead to improved solubility, reduced lipophilicity, and favorable pharmacokinetic profiles in drug candidates.[1]
Physicochemical Properties and Handling
A clear understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis. The properties of N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine are summarized below.
| Property | Value | Source |
| CAS Number | 914260-86-9 | [2] |
| Molecular Formula | C₈H₁₇NO | [2] |
| Molecular Weight | 143.23 g/mol | [2] |
| Appearance | Liquid | - |
| Boiling Point | ~187 °C (Predicted) | - |
| Density | ~0.92 g/cm³ (Predicted) | - |
Safety and Handling: N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine and related aliphatic amines are typically corrosive and can cause skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, it is essential to consult the latest Safety Data Sheet (SDS) from the supplier.
Synthetic Utility and Protocols
The primary utility of N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine stems from the reactivity of its secondary amine group, which readily participates in C-N bond-forming reactions.
Reductive Amination: A Cornerstone of Amine Synthesis
Reductive amination is a powerful and widely used method for synthesizing secondary and tertiary amines.[3] The reaction proceeds via the initial formation of an iminium ion from the condensation of an aldehyde or ketone with a secondary amine, followed by in-situ reduction to the corresponding amine. This one-pot procedure is highly efficient and avoids the over-alkylation often problematic in direct alkylations of amines.[3]
Causality of Reagent Choice:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for this transformation. It is milder and more selective for iminium ions over carbonyls compared to reagents like sodium borohydride, which allows the reaction to be performed in a single step without the need to pre-form the iminium ion.[3] Its tolerance of mildly acidic conditions, which catalyze imine formation, makes it particularly suitable.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are relatively non-reactive and effectively solubilize a wide range of substrates.
-
Acid Catalyst: A small amount of acetic acid is often added to catalyze the formation of the iminium ion intermediate, thereby accelerating the reaction rate.
Representative Protocol: Reductive Amination of an Aldehyde
This protocol describes a general procedure for the synthesis of a tertiary amine from an aldehyde and N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine.
| Reagent | Molar Eq. | Quantity (for 1 mmol scale) |
| Aldehyde (R-CHO) | 1.0 | 1.0 mmol |
| N-(THP-4-ylmethyl)ethanamine | 1.2 | 1.2 mmol (172 mg) |
| Sodium Triacetoxyborohydride | 1.5 | 1.5 mmol (318 mg) |
| Acetic Acid | 0.1 | 0.1 mmol (6 µL) |
| Dichloromethane (DCM) | - | 10 mL |
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the aldehyde (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask, add N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine (1.2 mmol).
-
Catalysis: Add a catalytic amount of glacial acetic acid (0.1 mmol).
-
Reduction: Stir the mixture at room temperature for 20-30 minutes. Then, add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 5 minutes. Self-Validation Note: The portion-wise addition helps to control any potential exotherm.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-16 hours).
-
Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired tertiary amine.
Amide Bond Formation: Building Blocks for Bioactive Molecules
Amide bonds are ubiquitous in pharmaceuticals, making their formation one of the most critical reactions in drug discovery. N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine serves as an excellent nucleophile for coupling with carboxylic acids to form stable amide linkages.
Causality of Reagent Choice:
-
Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for amide bond formation, even with sterically hindered or electronically deactivated substrates.[4] HATU activates the carboxylic acid by forming a highly reactive acyl-O-At intermediate.
-
Base: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the hexafluorophosphate salt and to scavenge the acid formed during the reaction, driving the equilibrium towards product formation.
-
Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) or DCM are typically used to ensure the solubility of all reaction components.
Representative Protocol: HATU-Mediated Amide Coupling
This protocol provides a general method for the synthesis of an amide from a carboxylic acid and N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine.
| Reagent | Molar Eq. | Quantity (for 1 mmol scale) |
| Carboxylic Acid (R-COOH) | 1.0 | 1.0 mmol |
| N-(THP-4-ylmethyl)ethanamine | 1.1 | 1.1 mmol (158 mg) |
| HATU | 1.2 | 1.2 mmol (456 mg) |
| DIPEA | 2.0 | 2.0 mmol (348 µL) |
| DMF (anhydrous) | - | 5 mL |
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 mmol) and HATU (1.2 mmol) in anhydrous DMF (5 mL).
-
Activation: Add DIPEA (2.0 mmol) to the mixture and stir for 10-15 minutes at room temperature. Self-Validation Note: A slight color change may be observed, indicating the formation of the active ester.
-
Coupling: Add N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine (1.1 mmol) to the reaction mixture.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 1-4 hours).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL) to remove DMF and excess reagents.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure amide.
Applications in Drug Discovery
The strategic incorporation of the N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine moiety is a valuable tactic in lead optimization. The THP ring acts as a bioisostere for other cyclic systems like cyclohexane but with improved properties.[1] Its lower lipophilicity can enhance aqueous solubility and improve the overall ADME profile of a drug candidate.
A patent for 3-substituted 2-amino-indole derivatives as GPR43 receptor agonists for the potential treatment of diabetes and obesity describes the use of N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine as a key building block. In one example, it is reacted with a chloro-substituted heterocyclic core via nucleophilic aromatic substitution to generate the final target compound.[5] This highlights its utility in late-stage functionalization to introduce the desirable THP motif.
Conclusion
N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine is a highly valuable and versatile building block for organic synthesis and drug discovery. Its structure provides a reliable handle for introducing the pharmacokinetically favorable tetrahydropyran moiety into lead compounds. Through robust and well-established protocols such as reductive amination and amide coupling, researchers can efficiently diversify their molecular libraries and optimize drug candidates for improved solubility, metabolic stability, and target engagement. The strategic use of this building block represents a sound approach in the rational design of next-generation therapeutics.
References
-
Angene Chemical. (n.d.). N-(TETRAHYDRO-2H-PYRAN-4-YLMETHYL)ETHANAMINE. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
- Google Patents. (2015). WO2015198045A1 - 3-substituted 2-amino-indole derivatives.
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. (Note: While not a direct protocol, this source discusses coupling reagents like HATU in the context of medicinal chemistry). URL available at: [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
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Application Notes and Protocols for the Experimental Use of N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine in Neuroscience Research
Introduction: Unveiling the Potential of a Novel Tetrahydropyran Derivative
The tetrahydropyran (THP) scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities. Within neuroscience, derivatives of the THP ring system have shown promise for interacting with various central nervous system (CNS) targets, including cannabinoid and serotonin receptors.[1][2] N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine is a novel synthetic compound belonging to this class. While its specific pharmacological profile is yet to be fully elucidated, its structural similarity to other known psychoactive agents suggests it may possess neuromodulatory properties worthy of investigation.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental characterization of N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine. The protocols outlined herein are designed to systematically evaluate its physicochemical properties, in vitro pharmacology, and in vivo behavioral effects, thereby establishing a foundational understanding of its potential as a tool for neuroscience research or as a lead compound for drug discovery.
Physicochemical Properties and Synthesis
A thorough understanding of the compound's physical and chemical characteristics is paramount for its effective use in experimental settings.
Table 1: Physicochemical Properties of N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine and Related Compounds
| Property | N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine (Predicted) | Tetrahydro-N-methyl-2H-pyran-4-methanamine[3] | 4-Aminomethyltetrahydropyran[4] |
| Molecular Formula | C9H19NO | C7H15NO | C6H13NO |
| Molecular Weight | 157.25 g/mol | 129.20 g/mol | 115.17 g/mol |
| XLogP3 | 1.1 | 0.4 | -0.1 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 2 | 2 |
| CAS Number | Not available | 439081-52-4 | 130290-79-8 |
Synthesis Protocol: Reductive Amination Approach
A plausible and efficient method for the synthesis of N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine is via reductive amination of tetrahydro-2H-pyran-4-carbaldehyde with ethanamine.
Diagram 1: Proposed Synthesis of N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine
Caption: Reductive amination pathway for the synthesis of the target compound.
Step-by-Step Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve tetrahydro-2H-pyran-4-carbaldehyde (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: Add ethanamine (1.1 equivalents) to the solution. If the ethanamine is in a gaseous form or a solution, ensure proper handling in a fume hood. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents) portion-wise. This reducing agent is mild and selective for the reduction of imines in the presence of aldehydes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine.
-
Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Characterization: A Tiered Approach to Target Identification
A systematic in vitro screening cascade is essential to identify the primary biological targets of a novel compound.
Diagram 2: In Vitro Screening Workflow
Caption: A tiered workflow for the in vitro characterization of the novel compound.
Tier 1: Broad Receptor Binding Assays
Given the structural motifs of the compound, initial screening should focus on G-protein coupled receptors (GPCRs) known to be modulated by similar small molecules.
Protocol 1: Radioligand Competition Binding Assay for Cannabinoid Receptors (CB1 and CB2) [5]
-
Membrane Preparation: Utilize commercially available cell membranes from HEK293 or CHO cells stably expressing human CB1 or CB2 receptors.
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
Receptor membranes (5-10 µg of protein per well).
-
A fixed concentration of a suitable radioligand (e.g., [3H]CP-55,940).
-
Varying concentrations of N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine (e.g., from 10 nM to 100 µM).
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the reaction mixture through GF/B or GF/C filter plates pre-soaked in a wash buffer (e.g., 50 mM Tris-HCl, 0.1% BSA).
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plates, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
This protocol can be adapted for other GPCRs, such as serotonin (e.g., 5-HT2A using [3H]ketanserin) and dopamine (e.g., D2 using [3H]spiperone) receptors, by selecting the appropriate receptor source and radioligand. [6][7]
Tier 2: Functional Assays for Identified 'Hits'
Once binding affinity is established, it is crucial to determine the functional activity of the compound (i.e., whether it acts as an agonist, antagonist, or inverse agonist).
Protocol 2: cAMP Assay for Gs and Gi/o-Coupled Receptors [8]
-
Cell Culture: Plate CHO or HEK293 cells stably expressing the target receptor in a 96-well plate and grow to confluence.
-
Compound Treatment: Starve the cells in a serum-free medium, then treat with varying concentrations of N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine.
-
For Gs-coupled receptors (agonist mode): Incubate with the compound alone.
-
For Gi/o-coupled receptors (agonist mode): Co-incubate with a Gs activator like forskolin.
-
For antagonist mode: Pre-incubate with the compound before adding a known agonist.
-
-
Cell Lysis and cAMP Measurement: After incubation (typically 15-30 minutes), lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to generate dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.
Protocol 3: GTPγS Binding Assay for Gi/o-Coupled Receptors [9]
-
Membrane Preparation: Use membranes from cells expressing the receptor of interest.
-
Reaction Mixture: In a 96-well plate, combine receptor membranes, varying concentrations of the test compound, and [35S]GTPγS in an appropriate assay buffer.
-
Incubation: Incubate at 30°C for 30-60 minutes.
-
Filtration and Counting: Terminate the reaction by rapid filtration and measure the amount of bound [35S]GTPγS by scintillation counting.
-
Data Analysis: Increased [35S]GTPγS binding indicates agonist activity. Generate dose-response curves to determine EC50 and Emax values.
In Vivo Behavioral Pharmacology: Assessing CNS Effects
Should in vitro studies reveal significant activity at a CNS target, in vivo experiments in rodent models are the next logical step to assess the compound's behavioral effects.
Diagram 3: In Vivo Behavioral Testing Cascade
Caption: A sequential approach for in vivo behavioral assessment.
Protocol 4: Marble Burying Test for Anxiolytic-like Activity[10]
-
Animal Acclimation: Acclimate male C57BL/6 mice to the testing room for at least 1 hour before the experiment.
-
Compound Administration: Administer N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine or vehicle (e.g., saline with 5% DMSO and 5% Tween 80) via intraperitoneal (i.p.) or oral (p.o.) route at various doses.
-
Test Arena: Prepare standard mouse cages filled with 5 cm of clean bedding. Evenly space 20 glass marbles on the surface of the bedding.
-
Testing: 30 minutes after compound administration, place a single mouse in the prepared cage and leave it undisturbed for 30 minutes.
-
Scoring: After the 30-minute session, remove the mouse and count the number of marbles that are at least two-thirds buried in the bedding.
-
Data Analysis: Compare the number of buried marbles between the vehicle-treated and compound-treated groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant decrease in marble burying is indicative of anxiolytic-like effects.
Protocol 5: Forced Swim Test for Antidepressant-like Activity[11][12]
-
Animal Acclimation: Acclimate male mice or rats to the testing room.
-
Compound Administration: Administer the test compound or vehicle at predetermined doses and time points before the test.
-
Test Apparatus: Use a transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Testing: Gently place the animal into the cylinder for a 6-minute session. Video record the session for later analysis.
-
Scoring: An observer blind to the treatment conditions should score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.
-
Data Analysis: Compare the duration of immobility between the different treatment groups. A significant reduction in immobility time suggests an antidepressant-like effect.
Conclusion and Future Directions
The protocols detailed in these application notes provide a robust framework for the initial characterization of N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine in a neuroscience research context. The proposed tiered approach, from in vitro target screening to in vivo behavioral analysis, allows for a systematic and resource-efficient evaluation of this novel compound. Positive findings in these assays would warrant further investigation into its mechanism of action, safety profile, and potential therapeutic applications.
References
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PubChem. (n.d.). Tetrahydro-N-methyl-2H-pyran-4-methanamine. National Center for Biotechnology Information. Retrieved from [Link]
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Davis, J. (2020). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. eGrove, University of Mississippi. Retrieved from [Link]
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Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols. Retrieved from [Link]
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Kalliokoski, O., et al. (2021). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology. Retrieved from [Link]
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van de Witte, S. V., et al. (1997). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptor and Signal Transduction Research. Retrieved from [Link]
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Xiao, J., et al. (2010). Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]
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Mandrile, E. L., et al. (2023). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. Molecules. Retrieved from [Link]
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Crimmins, M. T., & Brown, B. H. (2012). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Accounts of Chemical Research. Retrieved from [Link]
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Assay Genie. (2023). GPCRs (G Protein Coupled Receptors): A Guide. Retrieved from [Link]
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Revvity. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Anxiety and Depression Tests in Rodents. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Retrieved from [Link]
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PubChem. (n.d.). 4-Aminomethyltetrahydropyran. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (2020). Animal Models of Depression: What Can They Teach Us about the Human Disease?. Retrieved from [Link]
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Application Notes & Protocols: Leveraging N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine for the Development of Selective Cannabinoid Receptor 2 (CB2) Agonists
Introduction: The Therapeutic Promise of CB2 Receptor Agonism
The Cannabinoid Receptor 2 (CB2) is a G protein-coupled receptor (GPCR) that constitutes a key component of the endocannabinoid system.[1][2] Unlike the CB1 receptor, which is abundant in the central nervous system (CNS) and mediates the psychoactive effects of cannabinoids, the CB2 receptor is primarily expressed in peripheral tissues, particularly on immune cells.[1][3] This expression profile makes the CB2 receptor an exceptionally attractive therapeutic target for a host of pathologies, including inflammatory diseases, neuropathic pain, and neurodegenerative disorders, without the risk of centrally mediated side effects.[2][4] The development of potent and selective CB2 receptor agonists is therefore a critical goal in modern drug discovery, aiming to harness the therapeutic potential of the endocannabinoid system while ensuring patient safety.
Part 1: Application Notes & Scientific Rationale
The Strategic Importance of the Tetrahydropyran Scaffold
In the rational design of CB2 ligands, the incorporation of specific structural motifs is crucial for optimizing a compound's pharmacological and pharmacokinetic profile. The tetrahydropyran (THP) ring has emerged as a privileged scaffold in this context. Historically, many cannabinoid ligands have been highly lipophilic, leading to poor solubility and unfavorable metabolic properties.[2] The introduction of the tetrahydropyran moiety offers a sophisticated solution to these challenges:
-
Enhanced Physicochemical Properties: The oxygen atom within the THP ring acts as a hydrogen bond acceptor, which can improve aqueous solubility and modulate lipophilicity. This is a significant advantage over purely carbocyclic analogs, leading to compounds with more "drug-like" characteristics.
-
Improved Metabolic Stability: Aromatic rings, often found in early-generation ligands, are susceptible to oxidative metabolism by cytochrome P450 enzymes. The saturated, aliphatic nature of the THP ring is generally more resistant to such degradation, which can lead to improved half-life and oral bioavailability.[5]
-
Favorable Conformation and Selectivity: The defined three-dimensional structure of the THP ring can help lock the ligand into a "bioactive conformation" that is preferential for the CB2 receptor binding pocket over the CB1 receptor. This conformational constraint is a key strategy in designing highly selective ligands.[5]
A notable example from the literature underscores this principle: researchers successfully enhanced potency, selectivity, and pharmacokinetic properties by replacing a 4-(trifluoromethyl)phenyl group with a tetrahydro-2H-pyranyl moiety in a series of CB2 agonists.[5]
N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine: A Versatile Building Block
N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine is a key synthetic intermediate that provides the advantageous tetrahydropyran motif connected to a reactive ethylamine group. This structure makes it an ideal building block for incorporation into a variety of molecular scaffolds via common synthetic transformations, such as amide bond formation or reductive amination. Its use allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of the "tail" region of a potential CB2 agonist, which is known to be critical for receptor interaction and activity.
The general workflow for utilizing this building block in a drug discovery program is outlined below.
Caption: Drug Discovery Workflow using the THP building block.
Part 2: Experimental Protocols
These protocols provide a framework for the synthesis and evaluation of novel CB2 agonists derived from N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine.
Protocol 1: Synthesis of a Pyrimidine-Based CB2 Agonist
This protocol describes a representative amide coupling reaction to synthesize a candidate molecule, inspired by scaffolds known to exhibit CB2 agonist activity.[4]
Objective: To synthesize 2-((2,4-dichlorophenyl)amino)-N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide.
Caption: Representative amide coupling synthesis scheme.
Materials & Equipment:
-
2-((2,4-dichlorophenyl)amino)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid (Core Scaffold)
-
N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine (Building Block)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Magnetic stirrer, round-bottom flask, nitrogen atmosphere setup
-
Standard glassware for extraction and purification
-
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) systems for analysis and purification
Procedure:
-
To a solution of the core carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).
-
Stir the mixture under a nitrogen atmosphere at room temperature for 30 minutes to activate the carboxylic acid.
-
Add N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 18 hours. Monitor reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final compound.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro CB2 Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of the synthesized compound for the human CB2 receptor using a competitive radioligand binding assay.
Principle: The assay measures the ability of a test compound to displace a known high-affinity radioligand ([³H]CP-55,940) from the CB2 receptor. The concentration at which the test compound displaces 50% of the radioligand (IC₅₀) is determined and used to calculate the inhibitory constant (Kᵢ).
Materials:
-
Membranes from HEK293 or CHO cells stably expressing the human CB2 receptor.
-
Radioligand: [³H]CP-55,940 (specific activity ~120-180 Ci/mmol).
-
Non-specific binding control: WIN 55,212-2 (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound dilution (or vehicle for total binding, or WIN 55,212-2 for non-specific binding).
-
Add 50 µL of [³H]CP-55,940 diluted in assay buffer to a final concentration of ~0.5 nM.
-
Initiate the binding reaction by adding 50 µL of hCB2 receptor-expressing cell membranes (5-10 µg protein per well).
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the bound radioactivity using a microplate scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Protocol 3: CB2 Functional Activity Assay (cAMP Inhibition)
Objective: To determine the potency (EC₅₀) and efficacy of the synthesized compound as a CB2 receptor agonist.
Principle: The CB2 receptor is coupled to the Gᵢ/ₒ inhibitory G-protein.[1] Agonist binding inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This protocol measures the compound's ability to inhibit forskolin-stimulated cAMP production.
Caption: CB2 receptor-mediated inhibition of cAMP production.
Materials:
-
CHO-K1 cells stably expressing the human CB2 receptor.
-
Forskolin.
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
-
cAMP detection kit (e.g., HTRF cAMP Dynamic 2 or LANCE Ultra cAMP Kit).
-
384-well white assay plates.
-
Multimode plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
Procedure:
-
Harvest and resuspend the hCB2-expressing cells in assay buffer. Seed 5,000-10,000 cells per well into a 384-well plate.
-
Prepare serial dilutions of the test compound.
-
Add the test compound to the cells and incubate for 15 minutes at room temperature.
-
Add forskolin to all wells (except negative control) to a final concentration that stimulates ~80% of the maximal cAMP response (e.g., 1-3 µM, to be optimized).
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the chosen assay kit.
-
Read the plate on a compatible plate reader.
Data Analysis:
-
Convert the raw data (e.g., HTRF ratio) to cAMP concentrations using a standard curve.
-
Normalize the data, setting the forskolin-only response as 100% and the basal (no forskolin) level as 0%.
-
Plot the percent inhibition of forskolin-stimulated cAMP against the log concentration of the test compound.
-
Determine the EC₅₀ and maximal efficacy (Eₘₐₓ) values using a non-linear regression model.
Part 3: Data Presentation & Interpretation
The data obtained from these protocols allow for a comprehensive evaluation of the newly synthesized compounds. Results should be summarized for clear comparison.
Table 1: Example Pharmacological Data for a Novel Compound Series
| Compound ID | Core Scaffold | R-Group (Amine) | CB2 Kᵢ (nM) | CB1 Kᵢ (nM) | Selectivity (CB1/CB2) | CB2 EC₅₀ (nM) | CB2 Eₘₐₓ (%) |
| Ref-Cpd | Pyrimidine | N-propyl | 15.2 | 2580 | 170 | 25.6 | 100 |
| NC-001 | Pyrimidine | N-(THP-4-ylmethyl)ethanamine | 2.8 | >10,000 | >3570 | 5.1 | 98 |
| NC-002 | Pyrazole | N-(THP-4-ylmethyl)ethanamine | 4.5 | 8500 | 1889 | 9.8 | 95 |
Interpretation: In this hypothetical example, the incorporation of the N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine moiety (in compound NC-001) led to a significant improvement in both binding affinity (lower Kᵢ) and selectivity for the CB2 receptor over the CB1 receptor, when compared to a simple alkyl amine analog. The compound also demonstrates potent full agonism in the functional assay (low nM EC₅₀ and Eₘₐₓ near 100%). This type of data strongly supports the utility of this building block in developing superior CB2-selective agonists.
References
-
Rational drug design of CB2 receptor ligands: from 2012 to 2021. PubMed Central. Available at: [Link]
-
Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry. Available at: [Link]
-
N-(4-Cyano-tetrahydro-2H-pyran-4-yl) and N-(1-Cyanocyclohexyl) Derivatives of 1,5-Diarylpyrazole 3-Carboxamides Showing High Affinity for 18 kDa Translocator Protein and/or Cannabinoid Receptors. PubMed Central. Available at: [Link]
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2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides as a Novel Class of Cannabinoid Receptors Agonists With Low CNS Penetration. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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N-adamantyl-anthranil amide derivatives: New selective ligands for the cannabinoid receptor subtype 2 (CB2R). European Journal of Medicinal Chemistry. Available at: [Link]
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Characterization of a Cannabinoid CB2 Receptor-Selective Agonist, A-836339. ResearchGate. Available at: [Link]
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Characterization of a cannabinoid CB2 receptor-selective agonist, A-836339... using in vitro pharmacological assays, in vivo pain models, and pharmacological magnetic resonance imaging. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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Structure-Activity Relationship of Cannabis Derived Compounds for the Treatment of Neuronal Activity-Related Diseases. PubMed Central. Available at: [Link]
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Selective CB2 receptor agonists. Part 2: Structure-activity relationship studies and optimization of proline-based compounds. ResearchGate. Available at: [Link]
-
Selective CB2 receptor agonists. Part 2: Structure-activity relationship studies and optimization of proline-based compounds. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Developing the Cannabinoid Receptor 2 (CB2) pharmacopoeia: past, present, and future. Trends in Pharmacological Sciences. Available at: [Link]
Sources
- 1. N-adamantyl-anthranil amide derivatives: New selective ligands for the cannabinoid receptor subtype 2 (CB2R) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Developing the Cannabinoid Receptor 2 (CB2) pharmacopoeia: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(4-Cyano-tetrahydro-2H-pyran-4-yl) and N-(1-Cyanocyclohexyl) Derivatives of 1,5-Diarylpyrazole 3-Carboxamides Showing High Affinity for 18 kDa Translocator Protein and/or Cannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rational drug design of CB2 receptor ligands: from 2012 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth, cause-and-effect explanations and validated troubleshooting protocols to ensure the success of your experiments.
The predominant and most efficient method for synthesizing N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine is the reductive amination between tetrahydro-2H-pyran-4-carbaldehyde and ethylamine. This guide focuses on the impurities and side reactions inherent to this pathway.
Part 1: Reaction Troubleshooting & Impurity Profiling (FAQs)
This section addresses the most frequent issues observed during the synthesis, providing insights into their chemical origins and offering practical solutions.
Q1: My reaction is proceeding very slowly or appears incomplete. What are the likely causes?
A1: Sluggish or incomplete conversion is a common hurdle. The root cause typically lies in the formation and subsequent reduction of the iminium ion intermediate. Several factors can inhibit this process:
-
Reagent Quality: Ensure the starting aldehyde is pure and free from the corresponding carboxylic acid, which can neutralize the amine. The reducing agent, especially borohydrides like Sodium Triacetoxyborohydride (STAB), should be anhydrous and non-clumped, as they are moisture-sensitive.
-
pH of the Reaction Medium: The formation of the iminium ion is a pH-dependent equilibrium. The reaction is often fastest under weakly acidic conditions (pH 5-7). Acetic acid is commonly used as a catalyst. If the medium is too acidic, the ethylamine will be fully protonated and non-nucleophilic. If it's too basic, the formation of the iminium ion from the intermediate hemiaminal is not efficiently catalyzed.
-
Stoichiometry: While a 1:1 stoichiometry is theoretical, in practice, using a slight excess of ethylamine (e.g., 1.1 to 1.5 equivalents) can help drive the equilibrium towards imine formation.
-
Solvent Choice: The reaction is typically run in solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF). Using protic solvents like methanol or ethanol can sometimes be problematic as they can compete with the hemiaminal in reacting with the reducing agent or, in catalytic hydrogenations, even become oxidized on the catalyst surface to generate aldehyde impurities.[1]
Q2: I'm observing a significant byproduct with a molecular weight of approximately 157 g/mol . What is this impurity and how can I prevent it?
A2: This is almost certainly the tertiary amine, N-ethyl-N,N-bis(tetrahydro-2H-pyran-4-ylmethyl)amine . Its formation is the most common side reaction in this synthesis.
-
Causality: The desired product, N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine, is a secondary amine. Secondary amines are often more nucleophilic than the primary amine they are formed from (ethylamine in this case) due to the electron-donating effect of the alkyl groups.[2] This enhanced nucleophilicity allows the product to compete with the starting ethylamine, reacting with another molecule of the aldehyde to form a new iminium ion, which is then reduced to the tertiary amine byproduct.
-
Prevention & Mitigation Protocol:
-
Control Stoichiometry: Use the aldehyde as the limiting reagent. Employing a significant excess of ethylamine can statistically favor the formation of the primary amine. However, this can complicate purification.
-
Slow Addition: Add the aldehyde or the reducing agent slowly to the reaction mixture. This keeps the concentration of the aldehyde low at any given time, minimizing the chance for the secondary amine product to react with it.
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can sometimes temper the rate of the second amination more than the first, improving selectivity.
-
Below is a diagram illustrating the desired reaction pathway and the competing over-alkylation side reaction.
Caption: Reaction scheme showing the desired synthesis and the over-alkylation impurity pathway.
Q3: My analysis shows an impurity with a mass corresponding to tetrahydropyran-4-ylmethanol. How is this formed?
A3: This alcohol impurity arises from the direct reduction of the starting aldehyde, tetrahydro-2H-pyran-4-carbaldehyde.
-
Causality: While milder reducing agents like STAB (Sodium Triacetoxyborohydride) are generally selective for the protonated imine (iminium ion) over the neutral aldehyde, this selectivity is not absolute. If a stronger, less selective reducing agent like Sodium Borohydride (NaBH₄) is used, or if the rate of imine formation is slow, significant reduction of the aldehyde can occur.
-
Prevention:
-
Use a Selective Reducing Agent: STAB is the reagent of choice for this reason. It is less reactive and requires the acidic conditions that favor iminium ion formation.
-
Pre-formation of the Imine: In some protocols, the aldehyde and amine are stirred together for a period (e.g., 30-60 minutes) before the reducing agent is added. This allows the imine/iminium equilibrium to be established, maximizing the substrate for the desired reduction.
-
Part 2: Purification Challenges (FAQs)
Q1: How can I efficiently separate the final product from the tertiary amine byproduct?
A1: Separating the desired secondary amine from the tertiary amine byproduct is often the most challenging step due to their similar structures and polarities.
-
Chromatography: Flash column chromatography on silica gel is the most common method. A gradient elution is typically required, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity. The tertiary amine, being less polar (it cannot act as a hydrogen bond donor), will usually elute before the secondary amine product. Adding a small amount of triethylamine (~1%) to the eluent can prevent the amines from tailing on the acidic silica gel.
-
Acid-Base Extraction: This technique is excellent for removing neutral impurities (like the alcohol byproduct or unreacted aldehyde) but will not separate the secondary and tertiary amines, as both are basic and will be extracted together.
Part 3: Summary of Common Impurities
The following table summarizes the key impurities, their origin, and analytical identifiers.
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Formation Pathway | Key Analytical Signature (LC-MS) |
| Tetrahydro-2H-pyran-4-carbaldehyde | C₆H₁₀O₂ | 114.14 | Unreacted starting material | [M+H]⁺ = 115.1 |
| Tetrahydropyran-4-ylmethanol | C₆H₁₂O₂ | 116.16 | Direct reduction of starting aldehyde | [M+H]⁺ = 117.1 |
| N-ethyl-N,N-bis(tetrahydro-2H-pyran-4-ylmethyl)amine | C₁₅H₂₉NO₂ | 255.40 | Over-alkylation of the desired product | [M+H]⁺ = 256.4 |
Part 4: Experimental Protocols
Protocol 1: Synthesis via Reductive Amination with STAB
This is a representative protocol and may require optimization.
-
To a solution of tetrahydro-2H-pyran-4-carbaldehyde (1.0 eq) in dichloromethane (DCM, ~0.2 M) is added ethylamine (1.2 eq, typically as a solution in THF or as the hydrochloride salt with an added base like triethylamine).
-
Add glacial acetic acid (1.1 eq) and stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS until the starting aldehyde is consumed.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues.
Caption: A troubleshooting decision tree for the synthesis of N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine.
References
- CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.
- EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
- CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
-
Klimova, T., et al. (2022). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. Molecules, 27(24), 8963. [Link]
-
Bazhykova, K.B., et al. (2018). Synthesis and identification of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one. Chemical Bulletin of Kazakh National University. [Link]
-
ACS Green Chemistry Institute. Specific solvent issues with Reductive Amination/Alkylation. ACS GCI Pharmaceutical Roundtable. [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
Sources
Technical Support Center: Optimizing the Synthesis of N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine
Prepared by the Senior Application Scientist Desk
Welcome to the technical support center for the synthesis of N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis, focusing on improving both chemical yield and final product purity. We will explore the underlying chemistry, address common experimental challenges, and provide validated protocols based on established methodologies.
The primary synthetic route to N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine is the reductive amination between tetrahydro-2H-pyran-4-carbaldehyde and ethylamine. This robust reaction is a cornerstone of amine synthesis but requires careful control of conditions to prevent side reactions and simplify purification.[1][2][3]
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yield is often traced back to incomplete formation of the crucial imine intermediate or suboptimal reduction conditions. Key factors to investigate are:
-
Inefficient Imine Formation: The condensation of the aldehyde and amine to form the imine is a reversible, equilibrium-driven process. Ensure you are using an appropriate solvent (e.g., Dichloromethane - DCM, or 1,2-Dichloroethane - DCE) and consider adding a mild acid catalyst, such as acetic acid, to facilitate the dehydration step.[1]
-
Incorrect Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of ethylamine can help push the equilibrium towards the imine. However, a large excess can complicate purification.
-
Sub-optimal Reducing Agent: The choice and handling of the reducing agent are critical. Ensure it is fresh and was handled under anhydrous conditions if sensitive to moisture. The timing of its addition is also important; it should be added after allowing sufficient time for the imine to form.
-
Reaction Time and Temperature: Most reductive aminations proceed well at room temperature over 2-12 hours. If conversion is low, consider extending the reaction time or gently warming the mixture (e.g., to 40°C), while monitoring for potential side products.
Q2: I'm observing a significant amount of (tetrahydro-2H-pyran-4-yl)methanol as a byproduct. How can I prevent this?
A2: The formation of the corresponding alcohol results from the direct reduction of the starting aldehyde. This is a classic selectivity problem. The root cause is using a reducing agent that is too reactive and does not sufficiently differentiate between the aldehyde and the imine intermediate.
-
The Solution lies in the Choice of Hydride Reagent. Avoid strong, non-selective reducing agents like sodium borohydride (NaBH₄) in a one-pot procedure. Instead, use a milder, more selective reagent that preferentially reduces the protonated iminium ion over the carbonyl.[4] The top choices are:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice due to its excellent selectivity, mildness, and tolerance for slightly acidic conditions that favor imine formation.[1]
-
Sodium Cyanoborohydride (NaBH₃CN): Another excellent selective reagent, particularly effective at a controlled pH of 4-5, where the iminium ion is readily formed and reduced while the aldehyde remains largely unreactive.[4][5]
-
Q3: My final product is contaminated with unreacted tetrahydro-2H-pyran-4-carbaldehyde. How do I remove it?
A3: This is a common purification challenge. The most effective method is to leverage the basicity of your target amine product.
-
Acid-Base Extraction: Perform a liquid-liquid extraction. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl). Your amine product will be protonated and move into the aqueous layer, while the neutral aldehyde starting material will remain in the organic layer. Separate the layers, then basify the aqueous layer (e.g., with 2M NaOH to pH > 12) and extract your pure amine back into a fresh organic solvent.
-
Use of Scavenger Resins: For smaller scales or high-purity requirements, consider using a polymer-supported scavenger resin, such as an aminomethylated polystyrene resin, which will react with and sequester the excess aldehyde.
Q4: During purification on a silica gel column, my product is streaking or showing poor separation. What can I do?
A4: Amines are notorious for interacting strongly with the acidic silanol groups on the surface of standard silica gel, leading to tailing, streaking, and sometimes irreversible adsorption.
-
Deactivate the Silica: Pre-treat the silica gel or the eluent system with a small amount of a volatile base. Adding 0.5-1% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) to your mobile phase (e.g., Hexane/Ethyl Acetate or DCM/Methanol) is highly effective. This deprotonates the acidic sites on the silica, allowing the amine to elute cleanly.
-
Alternative Stationary Phases: If problems persist, consider using a different stationary phase, such as alumina (basic or neutral) or a deactivated reverse-phase silica.
Section 2: In-Depth Troubleshooting & Optimization
Guide 1: The Critical Choice of Reducing Agent
The success of a one-pot reductive amination hinges on the selective reduction of the imine in the presence of the aldehyde. The reactivity of common borohydride reagents is modulated by the electron-withdrawing or -donating nature of their substituents.
| Reducing Agent | Formula | Selectivity | Pros | Cons |
| Sodium Borohydride | NaBH₄ | Low | Inexpensive, powerful reductant. | Tends to reduce aldehydes faster than imines can form, leading to alcohol byproducts.[3] |
| Sodium Cyanoborohydride | NaBH₃CN | High | Excellent selectivity for iminium ions at acidic pH. Stable in protic solvents.[4] | Highly toxic (releases HCN gas if conditions become too acidic). Requires careful pH control. |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Very High | Excellent selectivity, non-toxic, mild, and does not require strict pH control. Releases acetic acid, which can catalyze imine formation.[1] | More expensive, can be moisture sensitive. |
Expert Recommendation: For the synthesis of N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine, Sodium Triacetoxyborohydride (STAB) is the superior choice. It offers the best balance of reactivity, selectivity, and safety, making it ideal for achieving high purity and yield in a single, straightforward step.
Diagram 1: Synthetic Pathway and Competing Side Reaction
Caption: Reaction scheme for reductive amination and a competing side reaction.
Diagram 2: Recommended Purification Workflow
Caption: Step-by-step workflow for purification via acid-base extraction and chromatography.
Section 3: Validated Experimental Protocols
Protocol 1: High-Yield Synthesis using Sodium Triacetoxyborohydride
This protocol is optimized for high yield and purity on a 5-10 mmol scale.
Materials:
-
Tetrahydro-2H-pyran-4-carbaldehyde
-
Ethylamine (2.0 M solution in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid, glacial
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tetrahydro-2H-pyran-4-carbaldehyde (1.0 eq).
-
Dissolve the aldehyde in anhydrous DCM (approx. 0.2 M concentration).
-
Add ethylamine solution (1.2 eq) dropwise at room temperature with stirring.
-
Add glacial acetic acid (1.2 eq) to the mixture. Stir for 20 minutes to facilitate imine formation. The solution may become slightly cloudy.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. Note: The reaction may be mildly exothermic.
-
Allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting aldehyde.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
Materials:
-
Crude N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine
-
Silica Gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (Et₃N)
Procedure:
-
Prepare the Eluent: Create a mobile phase of 98:2 DCM:MeOH. To this mixture, add triethylamine to a final concentration of 0.5% (v/v). For example, to 1 L of eluent, add 5 mL of Et₃N.
-
Prepare the Column: Dry pack the column with silica gel, then flush with the prepared eluent until the bed is stable and fully wetted.
-
Load the Sample: Dissolve the crude product from Protocol 1 in a minimal amount of DCM. Adsorb this solution onto a small amount of silica gel (~2-3x the mass of the crude oil) and concentrate to a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.
-
Elute the Column: Run the column using the prepared eluent, collecting fractions.
-
Monitor Fractions: Monitor the elution of the product using TLC, staining with a suitable agent like potassium permanganate or ninhydrin.
-
Combine and Concentrate: Combine the pure fractions and concentrate under reduced pressure to afford N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine as a pure oil. Characterize by NMR and MS to confirm identity and purity.
References
- Google Patents. (2014). Synthesis method of tetrahydro-4H-pyran-4-one. CN103508990A.
-
PubChem. Tetrahydro-N-methyl-2H-pyran-4-methanamine. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (2013). Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid. CN103242276A.
-
National Institutes of Health (NIH). (2022). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. Available at: [Link]
-
ResearchGate. (2021). Synthesis and some transformations of 2-(4-isopropyl-2-methyl-2-ethyltetrahydro-2H-pyran-4-yl)ethanamine. Available at: [Link]
-
Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
ResearchGate. (2021). Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine. Available at: [Link]
- Google Patents. (2017). Production method for tetrahydro-2h-pyran derivative. EP3228617A1.
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Royal Society of Chemistry. (2021). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Available at: [Link]
-
ResearchGate. (2021). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Available at: [Link]
-
Organic Chemistry Portal. Tetrahydropyran synthesis. Available at: [Link]
-
National Institutes of Health (NIH). (2021). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Available at: [Link]
-
National Institute of Standards and Technology (NIST). 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-. NIST Chemistry WebBook. Available at: [Link]
-
mzCloud. 2-(3-{[3-(Tetrahydro-2H-pyran-4-ylamino)-3-oxetanyl]methyl}-1,2-oxazol-5-yl)ethanol. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Boron Molecular. (2023). Optimizing Reductive Amination: A Guide for Chemical Procurement. Available at: [Link]
-
iChemical. Tetrahydro-2H-pyran-4-carbaldehyde, CAS No. 50675-18-8. Available at: [Link]
-
ResearchGate. (2010). ChemInform Abstract: Efficient Synthesis of 4-Phosphinoyl-4,5,6,7-tetrahydro-2H-indazol-3-ylamines. Available at: [Link]
Sources
Technical Support Center: Workup Procedures for N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine Reactions
A Foreword from Your Senior Application Scientist
Welcome to the dedicated technical support guide for N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine. As a Senior Application Scientist, I've seen firsthand how even the most well-designed reactions can be compromised by a suboptimal workup and purification strategy. This is especially true for secondary amines like the title compound, whose basicity is both a powerful tool for purification and a potential source of frustrating complications like emulsions or poor chromatographic behavior.
This guide is structured to move beyond simple step-by-step instructions. My goal is to provide you with the causal reasoning behind each procedural choice, empowering you to not only follow protocols but to intelligently adapt them to the unique circumstances of your reaction. We will explore how to leverage the compound's physicochemical properties to your advantage and troubleshoot the common issues that can arise, ensuring the integrity and purity of your final product.
Part 1: Core Principles - Physicochemical Profile
A successful workup begins with understanding the molecule. The behavior of N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine during extraction and chromatography is dictated by its structure: a basic secondary amine attached to a moderately nonpolar tetrahydropyran framework.
| Property | Value (Estimated) | Significance for Workup Protocol |
| Molecular Weight | 157.25 g/mol | Influences diffusion rates and elution in chromatography. |
| pKa of Conjugate Acid | 10.5 - 11.0 | Crucial Property . This value indicates it is a moderately strong base. It will be >99% protonated and water-soluble at pH < 8.5, and >99% in its neutral, organic-soluble form at pH > 12.5. This pH-dependent solubility is the foundation of the acid-base extraction strategy.[1][2][3] |
| Boiling Point | ~200-220 °C | High boiling point makes it non-volatile; purification by distillation is possible but may require high vacuum. Rotary evaporation of common solvents will not result in product loss. |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, Ether). Low solubility in neutral water. Highly soluble in acidic aqueous solutions. | Dictates the choice of extraction solvents. The switch in aqueous solubility based on pH is the key to purification. |
Part 2: The Standard Workup Workflow - An Acid-Base Extraction Protocol
The most reliable method for purifying this amine from neutral or acidic impurities is a liquid-liquid extraction that exploits its basicity. This procedure is designed to pull the amine out of the organic phase and into an aqueous phase, leaving behind non-basic impurities.
Step-by-Step Methodology
Objective: To isolate the basic amine product from neutral organic impurities, acidic byproducts, and water-soluble reagents.
-
Reaction Quenching (If applicable):
-
Action: If your reaction contains water-reactive reagents (e.g., hydrides like NaBH₄ from a reductive amination), cool the reaction mixture in an ice bath and slowly add water or a saturated aqueous solution of NH₄Cl to decompose the excess reagent.[4]
-
Causality: This step ensures safe handling and prevents uncontrolled reactions during the extraction.
-
-
Solvent Dilution:
-
Action: Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Causality: This ensures the organic phase has a low enough polarity to effectively separate from the aqueous phase and fully dissolve neutral organic components.
-
-
Acidic Wash (Extraction of Amine):
-
Action: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a dilute acid, such as 1 M HCl. Stopper the funnel, invert, and vent. Shake gently for 30-60 seconds, venting frequently.
-
Causality: The acidic solution (pH ~1) protonates the secondary amine (R₂NH → R₂NH₂⁺), forming a water-soluble ammonium salt. This salt partitions into the aqueous layer, leaving neutral impurities (e.g., unreacted aldehyde, non-polar byproducts) in the organic layer.[5][6]
-
-
Layer Separation:
-
Action: Allow the layers to separate fully. Drain the lower layer. Keep both layers until you have confirmed the location of your product.
-
Causality: The denser layer (usually DCM or the aqueous layer if using EtOAc/ether) is drained. Retaining both layers is a critical fail-safe in case of unexpected partitioning.
-
-
Basification of Aqueous Layer:
-
Action: Transfer the acidic aqueous layer (which now contains your protonated amine) to a clean flask or separatory funnel. Cool it in an ice bath and slowly add a strong base, such as 3 M NaOH, until the pH is >12 (confirm with pH paper).
-
Causality: The strong base deprotonates the ammonium salt (R₂NH₂⁺ → R₂NH), regenerating the neutral amine, which is no longer soluble in the aqueous solution and may appear as a cloudy precipitate or an oil.[6]
-
-
Back-Extraction of Product:
-
Action: Add a fresh portion of organic solvent (EtOAc or DCM) to the now basic aqueous layer. Shake vigorously to extract the neutral amine back into the organic phase. Repeat this extraction 2-3 times.
-
Causality: The neutral amine has high solubility in the organic solvent and low solubility in the basic aqueous solution, allowing for its efficient recovery. Multiple extractions ensure high yield.
-
-
Final Wash, Drying, and Concentration:
-
Action: Combine the organic extracts from Step 6. Wash once with a saturated NaCl solution (brine). Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator.
-
Causality: The brine wash helps to break any minor emulsions and removes the bulk of the dissolved water from the organic phase.[7] The anhydrous salt removes residual water, preventing it from contaminating the final product.
-
Visual Workflow
Caption: Standard Acid-Base Extraction Workflow.
Part 3: Troubleshooting Guide
Q: I've formed a thick, persistent emulsion at the interface during the acidic or basic wash. How can I break it?
A: Emulsions are common when working with amines, which can act as surfactants. Here is a tiered approach to resolving them:
-
Be Patient: Let the separatory funnel stand undisturbed for 10-30 minutes. Often, the emulsion will break on its own.
-
Gentle Agitation: Gently swirl the funnel instead of shaking it vigorously. This minimizes the energy input that creates emulsions.[7]
-
Add Brine: Add a saturated solution of NaCl (brine). This increases the ionic strength of the aqueous phase, which helps to force the separation of the layers.[8] You can also add solid NaCl directly to the funnel.[9][10]
-
Filter through Celite® or Glass Wool: As a last resort, filter the entire mixture through a pad of Celite® or a plug of glass wool. This can physically disrupt the emulsified particles.[9]
-
Change the Solvent: Sometimes, switching the organic solvent (e.g., from DCM to ethyl acetate) can prevent emulsion formation in future runs.[11]
Caption: Decision tree for breaking emulsions.
Q: My final yield is very low. Where could my product have gone?
A: Low yield is typically due to incomplete extraction or accidental discarding of the product layer.
-
Check the pH: Ensure the pH during the basification step (Step 5) was truly >12. If the pH was not high enough, the amine would remain partially protonated and water-soluble, leading to poor back-extraction into the organic phase.
-
Review Separated Layers: Did you discard the correct layer in Step 4? Always test a small aliquot of each discarded layer by TLC or LCMS until you are confident in your procedure.
-
Insufficient Extractions: Were enough back-extractions performed in Step 6? For each extraction, the product partitions between the two layers. At least 2, and preferably 3, extractions are needed for >95% recovery.
Q: My purified product is contaminated with unreacted starting material from an amide coupling (e.g., carboxylic acid, EDC, HOBt). How do I remove these?
A: The standard acid-base workup is highly effective for this.
-
Unreacted Carboxylic Acid & HOBt: These are acidic and will be removed during the basic wash step of a standard workup. If you are purifying the resulting amide (which is neutral), you would perform an acid wash to remove your basic starting amine, followed by a basic wash (e.g., 1 M NaOH or Na₂CO₃) to remove the acidic components.[12][13]
-
EDC and its Urea Byproduct (DCU): The 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) reagent and its corresponding urea are basic. They will be removed by the acid wash (1 M HCl) along with your starting amine.[12][14][15] Washing with water can also help remove the water-soluble EDC hydrochloride.[15]
Q: My amine is streaking badly during silica gel column chromatography. What can I do?
A: This is a classic problem. The slightly acidic nature of standard silica gel protonates the amine, causing it to stick to the column and elute slowly and broadly (tailing).
-
Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your eluent system, typically 0.5-2% triethylamine (TEA) or ammonia in methanol.[16][17] This deactivates the acidic sites on the silica, allowing the neutral amine to travel through the column cleanly.
-
Use a Deactivated Stationary Phase: For very sensitive amines, consider using a commercially available amine-functionalized silica column or deactivating the silica yourself by pre-flushing the column with your eluent containing triethylamine.[18][19]
Part 4: Frequently Asked Questions (FAQs)
Q: What is the best choice of acid and base for the washes? A: For the acid wash, 1 M HCl is standard and effective. For the base wash, 1 M to 3 M NaOH is preferred to ensure the pH is raised sufficiently to deprotonate the amine completely. Saturated sodium bicarbonate (NaHCO₃) is generally not a strong enough base to efficiently deprotonate the ammonium salt of this amine (pKa ~10.5-11).
Q: Why is a final brine wash necessary? A: A brine (saturated NaCl) wash performs two functions. First, it helps to break any minor emulsions that may have formed. Second, it reduces the solubility of water in the organic layer by the "salting out" effect, making the subsequent drying step with Na₂SO₄ or MgSO₄ more efficient.[7]
Q: How can I be sure my organic layer is truly dry? A: After adding a drying agent like anhydrous Na₂SO₄, swirl the flask. If the drying agent clumps together at the bottom, there is still water present. Continue adding small portions until some of the agent remains free-flowing, like a snow globe. Let it sit for 5-10 minutes before filtering.
Q: Can I purify this compound by distillation? A: With a boiling point estimated around 200-220 °C, distillation is feasible but will require a vacuum manifold (e.g., Kugelrohr apparatus) to achieve the necessary low pressures to avoid thermal decomposition. This is typically only used for larger scale purifications where chromatography is impractical.
References
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Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Online]. Available at: [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Online]. Available at: [Link]
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Ashenhurst, J. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Online]. Available at: [Link]
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LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. [Online]. Available at: [Link]
-
ResearchGate. (2020). How can i separate main product from the reaction of EDC/HOBt or EDC/NHS? [Online]. Available at: [Link]
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Reddit. (2022). EDC-HOBt Amide coupling workup help. r/Chempros. [Online]. Available at: [Link]
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Reddit. (2015). pKa in organic acid-base extractions. r/chemistry. [Online]. Available at: [Link]
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Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Online]. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Online]. Available at: [Link]
- Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative. [Online].
-
K-Jhil. (2024). Tips for Troubleshooting Liquid–Liquid Extraction. [Online]. Available at: [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Online]. Available at: [Link]
-
Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. [Online]. Available at: [Link]
-
ResearchGate. (2016). How to isolate Imine by column chromatography? [Online]. Available at: [Link]
-
PubChem. (n.d.). Tetrahydro-N-methyl-2H-pyran-4-methanamine. [Online]. Available at: [Link]
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Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Online]. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. [Online]. Available at: [Link]
-
ResearchGate. (2014). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? [Online]. Available at: [Link]
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry. [Online]. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. [Online]. Available at: [Link]
-
OpenStax. (n.d.). 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition. [Online]. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. [Online]. Available at: [Link]
-
ResearchGate. (2022). How to remove DIPEA from HBTU/HOBt peptide coupling reaction mixture, without water work up? [Online]. Available at: [Link]
-
Reddit. (2014). Emulsion Problem during Extraction. Help! r/chemistry. [Online]. Available at: [Link]
-
Organic Syntheses. (n.d.). Procedure for Z-L-Phg-Val-OMe. [Online]. Available at: [Link]
-
ResearchGate. (2024). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). [Online]. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. [Online]. Available at: [Link]
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stability issues of N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine under reaction conditions
Welcome to the technical support guide for N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability of this valuable building block under various reaction conditions. Our goal is to equip you with the knowledge to anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of your synthetic routes.
Introduction to the Molecule
N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine is a secondary amine featuring a tetrahydropyran (THP) moiety. This structure is frequently employed in medicinal chemistry as a saturated heterocyclic scaffold that can improve physicochemical properties such as solubility and metabolic stability. However, the molecule possesses two key functional groups—a secondary amine and an ether linkage within the THP ring—that can exhibit lability under specific chemical environments. Understanding the interplay of these groups is critical for its successful application.
Below is a diagram highlighting the key structural features and potential sites of reactivity.
Caption: Key reactive sites on N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine?
This compound is generally stable under standard storage conditions (cool, dry, dark) and is compatible with a wide range of common organic solvents.[1] Its stability is largely dictated by the reactivity of the secondary amine and the robustness of the tetrahydropyran ring. It is most vulnerable to degradation under strong acidic or oxidative conditions.
Q2: What are the pKa and logP values for this compound?
Q3: How does the tetrahydropyran (THP) ring influence the molecule's reactivity?
The THP ring is a saturated ether, which is significantly more stable than its unsaturated counterpart, dihydropyran (DHP), often used as a protecting group. However, like other ethers, the C-O bonds can be cleaved under harsh acidic conditions, particularly with heating.[4] This is a critical consideration in reactions involving strong protic acids (e.g., HCl, H₂SO₄) or Lewis acids.
Q4: Is the secondary amine prone to over-alkylation?
Yes. Like most primary and secondary amines, N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine is susceptible to over-alkylation when reacted with alkyl halides, potentially leading to the formation of a tertiary amine and even a quaternary ammonium salt.[5][6] For controlled mono-alkylation, reductive amination is the preferred synthetic strategy.[5]
Troubleshooting Guide: Common Reaction Issues
This section addresses specific problems you may encounter during synthesis and provides actionable solutions based on chemical principles.
Issue 1: Low Yields or Unidentified Byproducts in Acidic Media
Scenario: You are performing a reaction in the presence of a strong acid (e.g., deprotection, salt formation, acid-catalyzed condensation) and observe significant loss of your starting material or the appearance of multiple new spots on TLC/LCMS.
Root Cause Analysis: The primary cause is likely the instability of the tetrahydropyran ring under strongly acidic conditions. Protonation of the ether oxygen can initiate a ring-opening cascade, leading to a mixture of linear, rearranged, or re-cyclized products.[4] While less common than with acid-labile protecting groups, this pathway becomes significant with increased temperature and acid concentration.
Proposed Degradation Pathway:
Caption: Potential degradation of the THP ring under strong acid.
Solutions & Mitigation Strategies:
-
pH Control: If possible, maintain the pH above 4. Use buffered systems or weaker acids.
-
Lewis Acids: Consider using Lewis acids instead of Brønsted acids for catalysis, as they may offer different selectivity and milder conditions.
-
Temperature Management: Perform the reaction at the lowest possible temperature to minimize the rate of degradation.
-
Protecting Groups: In multi-step syntheses, consider if the amine functionality requires protection (e.g., as a carbamate) before subjecting the molecule to harsh conditions.
Issue 2: Product Degradation During Oxidation Reactions
Scenario: You are attempting to oxidize another part of your molecule and find that the N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine moiety is not stable.
Root Cause Analysis: Both the secondary amine and the THP ring are susceptible to oxidation.
-
Amine Oxidation: Secondary amines can be oxidized to various products, including hydroxylamines, nitrones, or imines, depending on the oxidant used.
-
THP Ring Oxidation: The methylene groups adjacent to the ether oxygen (C2 and C6) are activated towards radical abstraction and oxidation.[7] Studies on 4-methyltetrahydropyran have shown that oxidation can lead to C-H abstraction, resulting in oxidized products or ring cleavage.[7]
Solutions & Mitigation Strategies:
-
Amine Protection: Protect the secondary amine as a carbamate (e.g., Boc, Cbz) or an amide. These groups are significantly more resistant to oxidation.
-
Choice of Oxidant: Avoid harsh, non-selective oxidants (e.g., KMnO₄, CrO₃). Opt for milder, more controlled reagents (e.g., DMP, IBX, TEMPO-based systems) where possible.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (N₂ or Ar) to minimize oxidation by atmospheric oxygen, especially if radical pathways are suspected.
Issue 3: Side Reactions During Reductive Amination
Scenario: You are synthesizing N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine via reductive amination of tetrahydro-2H-pyran-4-carbaldehyde with ethylamine, but you are getting poor yields or a mixture of products.
Root Cause Analysis: Reductive amination is a powerful tool but requires careful control of conditions.[8][9]
-
Over-reduction: A strong reducing agent like LiAlH₄ can reduce the aldehyde before imine formation occurs.
-
Imine/Enamine Stability: The intermediate imine may not form efficiently or may be unstable.
-
Wrong Reducing Agent: The choice of reducing agent is critical. Some are not selective for the imine over the carbonyl.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reductive amination.
Experimental Protocol: Forced Degradation Study
To definitively establish the stability profile of N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine in your specific matrix, a forced degradation (stress testing) study is recommended. This protocol provides a standardized starting point.[10]
Objective: To identify potential degradation products and degradation pathways under various stress conditions.
Materials:
-
N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or UPLC-MS system with a C18 column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Place a known amount of the solid compound in a vial and heat at 80°C in an oven.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to light as per ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours for solutions; 1, 3, 7 days for solid).
-
Sample Preparation for Analysis:
-
For acid/base samples, neutralize with an equimolar amount of base/acid.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with mobile phase.
-
-
Analysis: Analyze all samples by LC-MS to determine the percentage of the parent compound remaining and to identify the mass of any new peaks (degradants).
Data Summary Table:
| Stress Condition | Temperature | Expected Stability | Potential Degradation Products |
| 0.1 M HCl | 60 °C | Susceptible | Ring-opened products (e.g., halo-alcohols, diols) |
| 0.1 M NaOH | Room Temp | Generally Stable | Minimal degradation expected |
| 3% H₂O₂ | Room Temp | Susceptible | N-oxides, hydroxylamines, ring-oxidized species[7] |
| Solid State | 80 °C | Likely Stable | Minimal degradation expected |
| Photolytic (ICH Q1B) | Ambient | Requires Testing | Potential for radical-induced degradation |
References
-
PubChem. 4-(Methylamino)tetrahydro-2H-pyran. National Center for Biotechnology Information. [Link]
-
PubChem. Tetrahydro-N-methyl-2H-pyran-4-methanamine. National Center for Biotechnology Information. [Link]
-
PubChem. (Tetrahydro-2H-pyran-2-ylmethyl)amine. National Center for Biotechnology Information. [Link]
-
ResearchGate. Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine. [Link]
- Nagorny, P., et al. (2020). Reagent controlled cyclisation of methyl pseudomonate A.
-
Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]
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Chemistry – An Asian Journal. Potential Degradation of 4-Methyltetrahydropyran (4-MeTHP) under Oxidation Conditions. [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Chemistry LibreTexts. 24.6: Synthesis of Amines. [Link]
-
Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]
-
Organic Letters. Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]
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Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
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White Rose Research Online. Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. [Link]
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Macmillan Group, Princeton University. Enantioselective Organocatalytic Reductive Amination. [Link]
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Save My Exams. Producing Amines (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]
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Royal Society of Chemistry Publishing. Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. [Link]
-
National Institutes of Health. Reductive aminations by imine reductases: from milligrams to tons. [Link]
-
National Institutes of Health. Synthesis of Symmetric and Unsymmetric Secondary Amines from the Ligand Promoted Ruthenium Catalyzed Deaminative Coupling Reaction of Primary Amines. [Link]
-
Nanyang Technological University. Development of new methods in tetrahydropyran ring synthesis. [Link]
-
ResearchGate. Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine and Piperidin-4-ylmethanamine for Drug Discovery Scaffolds
Introduction
In the landscape of medicinal chemistry, saturated heterocyclic scaffolds are indispensable building blocks for the synthesis of novel therapeutic agents. Among these, the tetrahydropyran (THP) and piperidine rings offer unique physicochemical properties that can significantly influence the potency, selectivity, and pharmacokinetic profiles of drug candidates. This guide provides an in-depth comparison of the chemical reactivity of two representative building blocks: N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine and piperidin-4-ylmethanamine .
Our analysis moves beyond a simple catalog of reactions to explore the underlying electronic and steric factors that govern their reactivity. By understanding these nuances, researchers can make more informed decisions when selecting scaffolds for library synthesis and lead optimization, ultimately accelerating the drug development process. We will provide supporting experimental protocols and quantitative data to ground these principles in practical laboratory applications.
Molecular Scaffolds: A Structural and Physicochemical Overview
The fundamental difference between the two molecules lies in the heteroatom of the six-membered ring: an oxygen atom in the tetrahydropyran and a nitrogen atom in the piperidine. This distinction introduces significant differences in the number and nature of reactive sites available for synthetic modification.
N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine possesses a single, exocyclic secondary amine, making it a monofunctional building block for derivatization. In contrast, piperidin-4-ylmethanamine is a trifunctional molecule, featuring an exocyclic primary amine, an endocyclic secondary amine, and a second basic nitrogen center within the ring.
Caption: Chemical structures of the two amine compounds.
A summary of their key physicochemical properties is presented below.
| Property | N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine | Piperidin-4-ylmethanamine | Reference |
| Molecular Formula | C₈H₁₇NO | C₆H₁₄N₂ | [1],[2] |
| Molecular Weight | 143.23 g/mol | 114.19 g/mol | [1],[2] |
| pKa (Predicted) | ~10.0 (amine) | ~10.5 (ring amine), ~9.8 (side-chain amine) | ,[3] |
| XLogP3 | 0.4 | -0.4 | [1],[2] |
| Topological Polar Surface Area | 21.3 Ų | 38.1 Ų | [1],[2] |
| Reactive Sites | 1 (exocyclic secondary amine) | 2 (exocyclic primary amine, endocyclic secondary amine) | - |
The Decisive Factor: Basicity and Nucleophilicity
The reactivity of an amine is fundamentally tied to the availability of the lone pair of electrons on the nitrogen atom. This property dictates both its basicity (affinity for a proton) and its nucleophilicity (rate of reaction with an electrophile).[4][5]
Piperidin-4-ylmethanamine: This molecule contains two distinct amine functionalities. The endocyclic secondary amine is part of a classic piperidine ring, known for its strong basicity (pKa of the conjugate acid is ~11).[6] The exocyclic primary amine is slightly less basic. Both sites are potent nucleophiles.
N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine: The key difference in this scaffold is the replacement of the ring nitrogen with an oxygen atom. The ether oxygen is a significantly weaker base than an amine and acts as an electron-withdrawing group through the inductive effect. This effect propagates through the sigma bonds of the ring, pulling electron density away from the exocyclic aminomethyl group. Consequently, the nitrogen lone pair in the THP derivative is less available, rendering it a weaker base and a less potent nucleophile compared to the amines in the piperidine analogue.[6] This is analogous to the observed lower basicity of morpholine (pKaH = 8.36) compared to piperidine (pKaH = 11) due to the presence of the ether oxygen.[6]
Caption: Factors influencing the reactivity of each scaffold.
Comparative Reactivity in Key Synthetic Transformations
The structural and electronic differences manifest clearly in common synthetic reactions used in drug discovery.
N-Acylation
N-acylation is the formation of an amide bond, a cornerstone transformation in medicinal chemistry.[7]
-
N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine: Reacts cleanly and predictably at its sole secondary amine with acylating agents (e.g., acyl chlorides, anhydrides) under standard conditions to yield a single tertiary amide product.
-
Piperidin-4-ylmethanamine: The presence of two nucleophilic amine groups complicates acylation. Reaction with one equivalent of an acylating agent can lead to a mixture of products: N-acylation at the more sterically accessible primary amine, N-acylation at the more basic secondary amine, and di-acylation. Achieving selectivity often requires a protecting group strategy, for instance, by using N-Boc-piperidin-4-ylmethanamine to ensure acylation occurs only at the primary amine.
N-Alkylation
Direct N-alkylation with alkyl halides is often challenging due to the potential for over-alkylation, where the product amine is more nucleophilic than the starting material.[8]
-
N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine: As a secondary amine, it can be alkylated to a tertiary amine. However, the resulting tertiary amine can be further alkylated to form a quaternary ammonium salt, requiring careful control of stoichiometry.
-
Piperidin-4-ylmethanamine: This is highly problematic. Both the primary and secondary amines can be alkylated, leading to a complex mixture of secondary, tertiary, and quaternary amine products. This method is generally avoided in favor of more controlled approaches.
Reductive Amination
Reductive amination is a highly reliable and controlled method for N-alkylation, proceeding via the in-situ formation and reduction of an imine or iminium ion.[9][10] Sodium triacetoxyborohydride (STAB) is a preferred mild reducing agent for this transformation.[11][12]
-
N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine: Reacts smoothly with aldehydes or ketones to form an iminium ion, which is then reduced by STAB to yield the corresponding tertiary amine. The reaction is clean and high-yielding.
-
Piperidin-4-ylmethanamine: This method offers a pathway for selective functionalization. The primary amine reacts preferentially with aldehydes and ketones to form an imine intermediate, which can be selectively reduced. The secondary ring amine is less reactive under these conditions, allowing for the synthesis of mono-alkylated products on the side chain with good control.
Experimental Protocols & Data
To provide a practical comparison, we present a standardized protocol for the N-acylation of each scaffold with benzoyl chloride.
General Protocol for N-Acylation
-
Setup: To a round-bottom flask charged with the amine (1.0 eq) and dichloromethane (DCM, 0.2 M), add a suitable base such as triethylamine (TEA, 1.5 eq). Cool the mixture to 0 °C in an ice bath.
-
Addition: Add a solution of benzoyl chloride (1.1 eq) in DCM dropwise to the stirred amine solution over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with an ethyl acetate/hexanes gradient) to yield the pure amide product.
Expected Outcomes and Comparative Data
| Parameter | N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine | Piperidin-4-ylmethanamine |
| Primary Product | N-benzoyl-N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine | N-(piperidin-4-ylmethyl)benzamide |
| Potential Byproducts | None expected | 1-benzoyl-4-(benzamidomethyl)piperidine (di-acylated), 1-benzoyl-4-(aminomethyl)piperidine |
| Typical Yield | >90% (for the single product) | Variable; depends on selectivity. May require protecting groups for high yield of a single product. |
| Reaction Control | Excellent | Poor without protecting groups |
| Purification | Straightforward | Complex due to multiple products |
Strategic Application in Drug Discovery
The choice between these two scaffolds is not a matter of which is "better," but which is more "fit for purpose."
-
Choose N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine when:
-
Predictable, single-site modification is critical. The monofunctional nature ensures clean reactions and simplifies purification, ideal for high-throughput library synthesis.
-
A less basic final compound is desired. The inductive effect of the ether oxygen reduces the basicity of the side-chain amine, which can be advantageous for modulating pharmacokinetic properties like cell permeability and reducing off-target effects associated with high basicity.
-
The core ring should be chemically inert. The THP ring is stable to a wide range of reaction conditions used to modify the amine side chain.
-
-
Choose Piperidin-4-ylmethanamine when:
-
Multiple points of diversification are desired. Both the ring and side-chain amines can be functionalized (though requiring careful planning), allowing for a broader exploration of chemical space from a single scaffold.
-
High basicity is a key feature of the pharmacophore. The piperidine nitrogen can serve as a critical hydrogen bond acceptor or participate in salt bridge interactions with a biological target. Its basicity is also a key handle for tuning solubility.
-
A primary amine is required for specific downstream reactions, such as the formation of certain heterocycles or specific bioconjugation chemistries.
-
Conclusion
N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine and piperidin-4-ylmethanamine, while structurally similar, exhibit fundamentally different reactivity profiles governed by the nature of the ring heteroatom. The THP derivative offers a robust, predictable, and selective platform for modifying a single exocyclic amine, benefiting from the electron-withdrawing nature of the inert ether ring. In contrast, the piperidine derivative is a polyfunctional scaffold with two distinct, highly nucleophilic amine centers. This offers greater opportunities for molecular diversification but imposes the significant challenge of achieving chemical selectivity. A thorough understanding of these reactivity principles is paramount for researchers and drug development professionals to strategically leverage these valuable building blocks in the quest for new medicines.
References
-
Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]
-
Angene Chemical. (n.d.). Piperidin-4-ylmethanamine. Retrieved January 23, 2026, from [Link]
-
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A Comparative Guide to N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine Derivatives: In Vitro and In Vivo Studies in Inflammatory Pain
In the landscape of modern drug discovery, the pursuit of novel therapeutic agents with improved efficacy and safety profiles is a paramount objective. The N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine scaffold has emerged as a promising chemotype, particularly in the development of selective modulators of the cannabinoid type 2 (CB2) receptor. This guide provides a comprehensive comparison of derivatives from this class, with a primary focus on their application in inflammatory pain. We will delve into the preclinical and clinical data of the well-characterized compound 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide (GW842166X) and draw comparisons with other relevant CB2 receptor agonists and the standard-of-care anti-inflammatory drug, ibuprofen.
Introduction: The Therapeutic Promise of Selective CB2 Receptor Agonism
The cannabinoid receptors, CB1 and CB2, are key components of the endocannabinoid system, which plays a crucial role in regulating a multitude of physiological processes, including pain and inflammation.[1][2] While CB1 receptors are predominantly expressed in the central nervous system (CNS) and mediate the psychoactive effects of cannabinoids, CB2 receptors are primarily found in immune cells and peripheral tissues.[1][2] This differential expression pattern makes the CB2 receptor an attractive therapeutic target for inflammatory and neuropathic pain, as selective activation could provide analgesia without the undesirable CNS side effects associated with CB1 agonism.[3][4] The N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine core structure has proven to be a versatile scaffold for developing potent and selective CB2 agonists.
In Vitro Pharmacological Profile: A Focus on GW842166X
The in vitro characterization of a drug candidate is fundamental to understanding its mechanism of action, potency, and selectivity. For N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine derivatives, a battery of in vitro assays is employed to quantify their interaction with the CB2 receptor.
Comparative In Vitro Data
The following table summarizes the in vitro pharmacological data for GW842166X and other relevant CB2 agonists. This allows for a direct comparison of their potency and efficacy across different functional assays.
| Compound | Target | Assay Type | Potency (EC50/Ki) | Efficacy (% of Control) | Selectivity (vs. CB1) | Reference |
| GW842166X | Human CB2 | Yeast-based functional | 63 nM (EC50) | Full agonist | No significant activity at CB1 up to 30 µM | [5] |
| Rat CB2 | Yeast-based functional | 91 nM (EC50) | Full agonist | - | [6] | |
| Human CB2 | cAMP Inhibition | 133 nM (EC50) | 101% | - | [6] | |
| Human CB2 | FLIPR | 7.78 µM (EC50) | 84% | - | [6] | |
| Mycophenolate Mofetil | Rat CB2 | Thallium Flux | 228 nM (pEC50 = 6.64) | 74% | Selective for CB2 | [1][2] |
| MDA7 | Rat CB2 | Thallium Flux | Inhibitory activity | - | - | [1] |
| HU210 (Control Agonist) | Human CB2 | Yeast-based functional | 3.0 nM (EC50) | 100% | Non-selective | [5] |
Causality Behind Experimental Choices: The use of multiple functional assays (yeast-based, cAMP, FLIPR, thallium flux) is crucial as they probe different aspects of receptor activation and downstream signaling. For instance, cAMP assays directly measure the inhibition of adenylyl cyclase, a canonical pathway for Gi-coupled receptors like CB2.[7][8] In contrast, β-arrestin recruitment assays provide insights into G-protein independent signaling and receptor desensitization.[9][10] The inclusion of a non-selective agonist like HU210 serves as a positive control to normalize the efficacy of test compounds.[5] Selectivity profiling against the CB1 receptor is a critical step to de-risk for potential psychoactive side effects.[5]
In Vivo Efficacy in Models of Inflammatory Pain
The translation of in vitro potency to in vivo efficacy is a critical step in drug development. For N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine derivatives, animal models of inflammatory pain are indispensable for evaluating their therapeutic potential.
Freund's Complete Adjuvant (FCA)-Induced Inflammatory Pain Model
The FCA-induced model of inflammatory pain in rats is a widely accepted preclinical model that mimics many features of chronic inflammatory conditions like rheumatoid arthritis.[11][12]
In Vivo Performance of GW842166X in the FCA Model:
Oral administration of GW842166X in rats with FCA-induced inflammatory pain demonstrated a potent analgesic effect. The compound exhibited an oral ED50 of 0.1 mg/kg and achieved full reversal of hyperalgesia at a dose of 0.3 mg/kg.[6] Furthermore, GW842166X displayed a favorable pharmacokinetic profile in rats, with an oral bioavailability of 58% and a half-life of 3 hours.[6]
Comparative In Vivo Performance
| Compound | Animal Model | Key Findings | Reference |
| GW842166X | Rat FCA-induced inflammatory pain | Oral ED50 = 0.1 mg/kg; Full reversal of hyperalgesia at 0.3 mg/kg | [6] |
| Ibuprofen | Human acute pain (third molar extraction) | Significantly more effective than placebo | [13] |
| GW842166X | Human acute pain (third molar extraction) | Trends for improvement but not clinically or statistically significant vs. placebo | [13] |
Expert Insights: The potent preclinical efficacy of GW842166X in a robust model of inflammatory pain was a strong driver for its clinical development. However, the lack of translation to efficacy in an acute clinical pain setting highlights the complexities of pain biology and the challenges in predicting human outcomes from animal models. The choice of the FCA model is deliberate; it induces a persistent inflammatory state, making it suitable for evaluating compounds intended for chronic pain conditions.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential.
In Vitro Assay Protocols
CB2 Receptor Radioligand Binding Assay (Self-Validating System):
This protocol quantifies the affinity of a test compound for the CB2 receptor by measuring its ability to displace a radiolabeled ligand.
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human CB2 receptor.
-
Assay Buffer: Use a binding buffer such as 25 mM HEPES/Tris (pH 7.5), 140 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 0.9 mM MgCl2, 4.5 g/l glucose, and 0.2% acid-free BSA.
-
Incubation: Incubate the cell membranes with a fixed concentration of a radiolabeled CB2 ligand (e.g., [3H]WIN 55212-2) and varying concentrations of the test compound for 120 minutes at 37°C.[14][15]
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
cAMP Functional Assay (Self-Validating System):
This assay measures the ability of a CB2 agonist to inhibit the production of cyclic AMP (cAMP).
-
Cell Culture: Use a stable cell line co-expressing the human CB2 receptor and a cAMP-responsive reporter system (e.g., CHO-K1 cells).[8]
-
Cell Plating: Seed the cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of the test compound.
-
Stimulation: Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or luminescence-based).
-
Data Analysis: Plot the cAMP levels against the log concentration of the test compound to determine the EC50 value (the concentration that produces 50% of the maximal inhibition of cAMP production).
In Vivo Model Protocol
Carrageenan-Induced Paw Edema in Rats (Self-Validating System):
This is a classic model of acute inflammation used to screen for anti-inflammatory drugs.
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week under standard laboratory conditions.
-
Baseline Measurement: Measure the baseline paw volume of the right hind paw using a plethysmometer.
-
Compound Administration: Administer the test compound or vehicle orally or intraperitoneally at a predetermined time before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.[16][17]
-
Paw Volume Measurement: Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[16]
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline. Compare the paw edema in the treated groups to the vehicle control group to determine the percentage of inhibition.
Signaling Pathways and Experimental Workflows
Conclusion and Future Directions
N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine derivatives, exemplified by the selective CB2 agonist GW842166X, have demonstrated significant promise in preclinical models of inflammatory pain. Their potent and selective activation of the CB2 receptor offers a compelling therapeutic rationale for the treatment of chronic pain without the CNS side effects of CB1-acting cannabinoids. However, the clinical translation of this preclinical efficacy remains a challenge, as evidenced by the outcome of the GW842166X trial in acute pain.
Future research in this area should focus on several key aspects:
-
Structure-Activity Relationship (SAR) Studies: Further optimization of the N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine scaffold could lead to derivatives with improved pharmacokinetic and pharmacodynamic properties.
-
Exploration of Biased Agonism: Investigating derivatives that preferentially activate specific downstream signaling pathways (e.g., G-protein vs. β-arrestin) may lead to compounds with enhanced therapeutic efficacy and reduced side effects.
-
Improved Animal Models: The development and use of more predictive animal models of pain that better recapitulate the human condition are crucial for improving the success rate of clinical translation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
